Azure B eosinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.2C15H15N3S/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;2*1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12/h1-6,25-26H;2*4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBQBFXQRBYYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38Br4N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211351 | |
| Record name | Azure B eosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1186.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62298-42-4 | |
| Record name | Azure B eosinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azure B eosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the chemical composition of Azure B eosinate?
An In-depth Technical Guide to the Chemical Composition of Azure B Eosinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a vital dye complex used extensively in histology and cytology, most notably as a key component of Romanowsky-type stains like the Giemsa and Wright-Giemsa stains. Its efficacy lies in the synergistic action of its two constituent dyes: the cationic thiazine dye, Azure B, and the anionic xanthene dye, Eosin Y. This complex salt leverages the differential binding affinities of its components to various cellular structures, resulting in the polychromatic staining essential for detailed morphological assessment of blood smears, bone marrow aspirates, and other cytological specimens. This guide provides a comprehensive overview of the chemical composition of this compound, including its constituent molecules, their interaction, and methods for its preparation and quality assessment.
Chemical Composition
This compound is a salt formed by the electrostatic interaction between the Azure B cation and the Eosin Y anion. The overall molecular formula for the complex is C₅₀H₃₈Br₄N₆O₅S₂.[1]
Component Molecules
The fundamental composition of this compound is best understood by examining its individual components:
Table 1: Chemical Properties of Azure B and Eosin Y
| Property | Azure B | Eosin Y |
| Chemical Formula | C₁₅H₁₆N₃S⁺ | C₂₀H₆Br₄O₅²⁻ |
| Molecular Weight | 270.37 g/mol (cation) | 647.89 g/mol (anion) |
| IUPAC Name | 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium | 2',4',5',7'-tetrabromo-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one |
| CAS Number | 531-55-5 (chloride salt) | 17372-87-1 (disodium salt) |
| Dye Class | Thiazine (cationic) | Xanthene (anionic) |
| Appearance | Dark green powder | Red crystalline powder |
| Maximum Absorption (λmax) | ~648-655 nm | ~515-518 nm |
Azure B: As a cationic thiazine dye, Azure B possesses a positive charge and thus a strong affinity for acidic (basophilic) cellular components, such as the phosphate groups of nucleic acids (DNA and RNA) in the cell nucleus and ribosomes in the cytoplasm.[2] This interaction results in a characteristic blue to purple staining of these structures. The purity of Azure B is critical for consistent and high-quality staining, as contamination with other thiazine dyes (like Methylene Blue or Azure A) can lead to variability in staining outcomes.[3] Commercial preparations of Azure B for staining purposes typically have a dye content of 80% or greater.[4]
Eosin Y: Eosin Y is an anionic xanthene dye that carries a negative charge. It binds to basic (acidophilic or eosinophilic) components within the cell, primarily proteins in the cytoplasm and connective tissues. This binding imparts a pink to red color.
The this compound Complex
The formation of this compound involves the precipitation of the complex upon mixing aqueous solutions of a soluble Azure B salt (e.g., Azure B chloride) and a soluble Eosin Y salt (e.g., Eosin Y disodium salt). The electrostatic attraction between the positively charged Azure B cation and the negatively charged Eosin Y anion leads to the formation of an insoluble salt complex. The stoichiometry of this interaction is typically two Azure B cations for every one Eosin Y dianion to achieve charge neutrality, as reflected in the molecular formula C₂₀H₆Br₄O₅•2C₁₅H₁₆N₃S.
Experimental Protocols
Synthesis of this compound (Precipitation Method)
This protocol describes a general method for the synthesis of this compound by precipitation.
Materials:
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Azure B chloride (≥85% dye content)
-
Eosin Y disodium salt
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Distilled or deionized water
-
Methanol
-
Filter paper
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Beakers
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Magnetic stirrer and stir bar
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Buchner funnel and vacuum flask
Procedure:
-
Prepare Dye Solutions:
-
Prepare a 1% (w/v) solution of Azure B chloride in distilled water.
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Prepare a 1% (w/v) solution of Eosin Y disodium salt in distilled water.
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Precipitation:
-
Slowly add the Eosin Y solution to the Azure B solution while continuously stirring. A dark precipitate of this compound will form immediately.
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Continue stirring for 30-60 minutes to ensure complete precipitation.
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Isolation and Washing:
-
Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.
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Wash the precipitate several times with distilled water to remove any unreacted starting materials and soluble salts.
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Perform a final wash with a small amount of methanol to aid in drying.
-
-
Drying:
-
Dry the collected this compound powder in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
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Quality Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of this compound and quantifying its components.
Instrumentation:
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HPLC system with a UV-Vis detector
-
Reverse-phase C18 column
Mobile Phase (Gradient Elution):
-
A typical mobile phase might consist of a gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a specific pH). The gradient program would need to be optimized to achieve good separation of Azure B, Eosin Y, and any potential impurities.
Procedure:
-
Standard Preparation:
-
Prepare standard solutions of known concentrations of pure Azure B and Eosin Y in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
-
Sample Preparation:
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Accurately weigh a sample of the synthesized this compound and dissolve it in the same solvent used for the standards.
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Chromatographic Analysis:
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Inject the standard and sample solutions into the HPLC system.
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Monitor the elution profile at the respective λmax of Azure B (~650 nm) and Eosin Y (~518 nm).
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Data Analysis:
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Identify the peaks corresponding to Azure B and Eosin Y in the sample chromatogram by comparing their retention times with those of the standards.
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Calculate the purity of the this compound by determining the area of the respective peaks and comparing them to the total peak area. The ratio of Azure B to Eosin Y can also be determined.
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Signaling Pathways and Interactions
The staining mechanism of this compound is a result of the independent binding of its constituent ions to cellular components, a phenomenon known as the Romanowsky effect.
Caption: Staining mechanism of this compound components.
Experimental Workflow
The overall workflow for the synthesis and analysis of this compound can be summarized as follows:
Caption: Workflow for this compound synthesis and analysis.
Conclusion
The chemical composition of this compound is fundamentally that of a salt formed between the cationic thiazine dye, Azure B, and the anionic xanthene dye, Eosin Y. This unique combination allows for the differential staining of cellular components, which is indispensable in hematology and cytology. The quality and purity of the this compound complex are paramount for achieving reliable and reproducible staining results. Therefore, a thorough understanding of its chemical nature, synthesis, and analytical characterization is essential for researchers and professionals in the field.
References
Azure B Eosinate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Azure B eosinate, a vital dye complex in histology, hematology, and cytopathology. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core properties, specifications, and experimental applications of this compound, with a focus on its role in achieving the classic Romanowsky staining effect.
Core Properties and Specifications
This compound is not a single molecule but rather a salt complex formed between the cationic thiazine dye, Azure B, and the anionic xanthene dye, Eosin Y. This interaction is fundamental to its staining properties. The complex is a primary component of various Romanowsky stains, including Giemsa, Wright's, and Leishman stains, which are renowned for their ability to differentiate cellular components in blood smears and bone marrow aspirates.
The physicochemical properties of this compound are summarized in the table below. It is important to note that some sources may list the molecular formula as a combination of the two dye components, reflecting its nature as a complex.
| Property | Specification | Citations |
| Synonyms | This compound Y; Romanowsky Stain Component | [1] |
| CAS Number | 62298-42-4 | [2][3] |
| Molecular Formula | C50H38Br4N6O5S2 | [1] |
| Alternate Formula | C20H6Br4O5 • 2C15H16N3S | [2] |
| Molecular Weight | 1186.6 g/mol | |
| Appearance | Greenish-black powder | |
| Solubility | Acetic acid: 1 mg/mL | |
| Storage | Room temperature |
Mechanism of Action: The Romanowsky Effect
The diagnostic power of this compound lies in the "Romanowsky effect," a polychromatic staining phenomenon that produces a spectrum of colors, allowing for the detailed differentiation of cellular elements. This effect is a result of the differential binding of the two dye components to various cellular structures.
The staining mechanism is based on the principles of acidic and basic dyeing:
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Azure B , a basic (cationic) dye, possesses a positive charge and therefore binds to acidic (anionic) cellular components. This includes the phosphate groups of nucleic acids (DNA and RNA) in the cell nucleus and ribosomes in the cytoplasm. This binding imparts a blue to purple color.
-
Eosin Y , an acidic (anionic) dye, is negatively charged and binds to basic (cationic) components, such as the hemoglobin in red blood cells and the granules of eosinophils, staining them in shades of red to pink.
The interaction between these two dyes within the cellular environment produces the characteristic and vibrant purple hue of chromatin, which is not achievable with either dye alone.
Principle of Romanowsky Staining.
Experimental Protocols: Romanowsky-Type Staining
While specific protocols vary depending on the exact type of Romanowsky stain being used (e.g., Giemsa, Wright's), a general workflow for staining blood smears is outlined below. It is crucial to note that factors such as stain concentration, pH of the buffer, and staining time can significantly impact the final results.
Preparation of Staining Solution
Romanowsky stains are often prepared by mixing stock solutions of the individual dyes. For instance, a Giemsa stain can be prepared by mixing Azure II eosinate powder (a mixture of Azure B, Methylene Blue, and Eosin Y) with glycerol and methanol. The solution is typically stirred and heated, then filtered before use.
Staining Procedure for Blood Smears
The following is a generalized procedure for staining a peripheral blood smear:
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Fixation: The air-dried blood smear is fixed to the slide, typically with methanol. This step is crucial for preserving cellular morphology.
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Staining: The slide is immersed in or flooded with the prepared this compound-type staining solution for a specified period.
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Buffering and Rinsing: A buffered water solution (typically phosphate buffer with a pH between 6.4 and 6.8) is added to the slide to dilute the stain and allow for the development of the differential staining. The slide is then rinsed with the buffered water or deionized water.
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Drying and Mounting: The slide is air-dried and can then be coverslipped for microscopic examination.
General Workflow for Blood Smear Staining.
Applications in Research and Development
The primary application of this compound is in the morphological analysis of hematopoietic cells in blood and bone marrow. Its ability to clearly differentiate white blood cells, red blood cells, and platelets is fundamental in diagnosing a wide range of hematological disorders.
In the context of drug development, this compound staining can be employed in preclinical studies to assess the hematological effects of novel therapeutic agents. By examining stained blood smears, researchers can identify potential drug-induced toxicities, such as changes in white blood cell counts, red blood cell morphology, or platelet numbers.
Furthermore, this compound is utilized in the detection of blood-borne parasites, such as Plasmodium (the causative agent of malaria) and Trypanosoma. The stain effectively highlights the parasites against the background of blood cells, aiding in their identification.
Quality Control and Standardization
The quality and consistency of this compound staining are paramount for accurate and reproducible results. The purity of the Azure B and Eosin Y dyes is a critical factor, as contaminants can affect staining specificity. The ratio of the two dyes in the staining solution is also significant. Variations in stain formulation, including the concentration of the dyes and the pH of the buffer, can lead to variability in staining outcomes. For critical applications, the use of certified dyes from reputable suppliers is recommended to ensure consistency.
References
A Deep Dive into Azure A and Azure B Eosinate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Azure A eosinate and Azure B eosinate, two critical components of Romanowsky stains widely used in hematology and cytopathology. This document, tailored for researchers, scientists, and drug development professionals, elucidates the fundamental differences between these two eosinates, their chemical properties, staining mechanisms, and practical applications.
Core Concepts: From Methylene Blue to the Romanowsky Effect
Azure A and Azure B are cationic thiazine dyes derived from the oxidative demethylation of Methylene Blue.[1][2] When combined with the acidic dye Eosin Y, they form Azure A eosinate and this compound, respectively. These eosinates are the cornerstone of various Romanowsky staining methods, including the Wright-Giemsa, Giemsa, and Leishman stains.[3]
The hallmark of a successful Romanowsky stain is the "Romanowsky effect," characterized by a distinctive purple coloration of chromatin in cell nuclei and in the granules of some leukocytes.[1][4] This effect is not achievable with either the azure dye or eosin alone and is crucial for the differential staining of blood cells. Current understanding posits that the Romanowsky effect is primarily mediated by the interaction of Azure B with Eosin Y.
Physicochemical Properties: A Comparative Analysis
The structural and resultant physicochemical differences between Azure A and Azure B are central to their distinct staining characteristics. Azure B possesses an additional methyl group compared to Azure A, which influences its affinity for nucleic acids and its color intensity.
| Property | Azure A | Azure B | Source(s) |
| Synonyms | Asymmetrical Dimethyl Thionine | Trimethylthionine chloride | |
| Molecular Structure | Simpler molecule with one methyl group | More complex molecule with two methyl groups | |
| Affinity for Nucleic Acids | Strong affinity for DNA, used for nuclear staining | Higher affinity for both DNA and RNA | |
| Color Intensity | Produces a lighter, blue-violet color | Produces a more intense, deeper blue color | |
| Primary Role | Primarily a stain for chromatin and cellular nuclei | Key component for the Romanowsky effect |
Below is a more detailed breakdown of the properties of the individual components.
Table 1: Physicochemical Properties of Azure A and Azure B
| Property | Azure A | Azure B |
|---|---|---|
| C.I. Number | 52005 | 52010 |
| Molecular Formula | C₁₄H₁₄ClN₃S | C₁₅H₁₆ClN₃S |
| Molecular Weight | 291.80 g/mol | 305.83 g/mol |
| Absorption Maximum (λmax) | 625-632 nm | 645-650 nm |
Table 2: Physicochemical Properties of Azure A Eosinate and this compound
| Property | Azure A Eosinate | This compound |
|---|---|---|
| Molecular Formula | C₄₈H₃₄Br₄N₆O₅S₂ | C₂₀H₆Br₄O₅ ⋅ 2C₁₅H₁₆N₃S |
| Molecular Weight | 1158.57 g/mol | 1186.62 g/mol |
| Appearance | Powder | Powder or crystals |
| Solubility | Not specified | Acetic acid: 1 mg/mL |
| Absorption Maxima (λmax) | Not specified | 523 nm, 636 nm in methanol |
Staining Mechanisms and Cellular Interactions
The staining process with Azure A and Azure B eosinates is a complex interplay of ionic interactions between the dyes and cellular components. It is crucial to understand that these interactions represent a staining mechanism rather than a modulation of cellular signaling pathways.
The cationic azure dyes (Azure A and B) bind to anionic sites on cellular components, primarily the phosphate groups of nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm, as well as the granules of basophils. This binding results in a blue to purple coloration. The anionic dye, Eosin Y, binds to cationic sites on proteins, such as hemoglobin in red blood cells and the granules of eosinophils, imparting a pink to red color.
The quintessential purple of the Romanowsky effect arises from the formation of a hydrophobic Azure B-Eosin Y complex at sites of high Azure B concentration, such as chromatin.
Experimental Protocols
The following is a representative protocol for a Wright-Giemsa stain, a common Romanowsky-type stain that utilizes this compound for the differential staining of peripheral blood smears.
Wright-Giemsa Staining Protocol for Peripheral Blood Smears
Materials:
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Fresh peripheral blood smears
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Methanol (100%, acetone-free)
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Wright-Giemsa stain solution (containing this compound)
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Phosphate buffer (pH 6.8 or 7.2)
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Distilled or deionized water
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Coplin jars or a staining rack
-
Microscope slides
Procedure:
-
Fixation:
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Completely air dry the blood smear.
-
Fix the smear by immersing the slide in methanol for 1-2 minutes.
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Remove the slide and let it air dry completely.
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-
Staining:
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Prepare the working stain solution by diluting the stock Wright-Giemsa stain with phosphate buffer. A common dilution is 1:5 or 1:10 (stain to buffer), but this may require optimization.
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Immerse the fixed slide in the working stain solution for 4 to 8 minutes. The optimal time will vary depending on the stain concentration and desired intensity.
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-
Rinsing and Differentiation:
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Remove the slide from the stain and rinse it by dipping it several times in a Coplin jar containing phosphate buffer. For thick smears, a longer rinse of up to 5 minutes in the buffer may be necessary.
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Alternatively, gently rinse the slide with a stream of distilled or deionized water.
-
-
Drying and Mounting:
-
Stand the slide on its end and allow it to air dry completely.
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Once dry, the smear can be examined under a microscope, typically using an oil immersion objective. For permanent preparations, a mounting medium and coverslip can be applied.
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Expected Results:
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Erythrocytes: Pink to orange-red
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Platelets: Violet to purple granules
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Neutrophils: Dark blue nucleus, pale pink cytoplasm with fine lilac to pink granules
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Eosinophils: Blue nucleus, blue cytoplasm with large red-orange granules
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Basophils: Purple to dark blue nucleus with large, dark purple granules
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Lymphocytes: Dark purple nucleus, sky blue cytoplasm
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Monocytes: Kidney-bean shaped, pale purple nucleus, and grey-blue cytoplasm
Mandatory Visualizations
Chemical Relationship of Thiazine Dyes
The following diagram illustrates the oxidative demethylation process, starting from Methylene Blue to Azure B and subsequently to Azure A.
Caption: Oxidative demethylation pathway from Methylene Blue to Azure B and Azure A.
Romanowsky Staining Mechanism
This diagram outlines the workflow and interactions during the Romanowsky staining process.
Caption: Simplified workflow of the Romanowsky staining mechanism.
References
The Cornerstone of Hematological Staining: An In-depth Technical Guide to Azure B Eosinate in Romanowsky Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the core principles underpinning Romanowsky staining, with a specific focus on the pivotal roles of Azure B and Eosin Y. From the fundamental chemical interactions to detailed experimental protocols and troubleshooting, this document serves as a technical resource for achieving optimal and reproducible results in hematological and cytological analyses.
The Romanowsky Effect: A Symphony of Color
The hallmark of a successful Romanowsky stain is the "Romanowsky effect" (also known as the Romanowsky-Giemsa effect), characterized by a distinctive and differential staining of cellular components. This effect is not merely the sum of its parts but a complex interplay between a cationic thiazine dye, Azure B, and an anionic xanthene dye, Eosin Y. The most striking manifestation of this is the purple coloration of chromatin in cell nuclei and the granules of some leukocytes, a hue not produced by either dye alone.[1][2]
The fundamental principle lies in the electrostatic interaction between the dyes and the cellular substrates.[3] Azure B, a basic dye, carries a positive charge and binds to acidic (basophilic) cellular components such as the phosphate groups of DNA and RNA in the nucleus and ribosomes in the cytoplasm, imparting a blue to purple color.[3][4] Conversely, Eosin Y, an acidic dye, is negatively charged and stains basic (acidophilic or eosinophilic) components like hemoglobin in red blood cells and the granules of eosinophils in shades of pink and red.
The formation of the purple color, the Romanowsky effect, is attributed to the formation of a complex between Azure B and Eosin Y at specific cellular sites. This process is influenced by factors such as the permeability of cellular structures and the rate of dye entry. Chromatin and certain granules are more permeable, allowing for the formation of the Azure B-Eosin Y complex, resulting in the characteristic purple stain.
The Dyes: Azure B and Eosin Y
The quality and purity of the constituent dyes are paramount for achieving a consistent and reliable Romanowsky stain. Historically, Romanowsky stains were prepared from "polychromed" methylene blue, which is methylene blue that has been oxidized, resulting in a mixture of demethylated products, including Azure B. Modern standardized methods, however, advocate for the use of purified Azure B to ensure reproducibility.
Azure B is a cationic thiazine dye that is essential for producing the Romanowsky effect. It is formed by the oxidative demethylation of methylene blue.
Eosin Y is an anionic brominated fluorescein derivative that provides the counterstain to Azure B, staining cytoplasmic components and eosinophilic granules.
The interaction between these two dyes is influenced by the solvent, typically methanol which also acts as a fixative, and the pH of the buffered solution used for staining and rinsing.
Quantitative Parameters in Romanowsky Staining
The reproducibility of Romanowsky staining is highly dependent on the precise control of several quantitative parameters. The following tables summarize key data for achieving optimal staining results.
| Dye/Complex | Absorption Maximum (λmax) in nm | Solvent/Conditions |
| Azure B (monomer) | 641 - 650 | Alcoholic solution |
| Azure B (dimer) | 595 and 685 | Aqueous solution |
| Eosin Y | 525 | Methanol |
| DNA-Azure B-Eosin Y Complex (Romanowsky Band) | 552 | In situ (stained nuclei) |
Table 1: Absorption Maxima of Key Staining Components.
| Staining Protocol | Optimal pH Range | Buffer System |
| Wright-Giemsa | 6.5 - 6.8 | Phosphate Buffer |
| May-Grünwald-Giemsa | 6.8 | Phosphate Buffer |
| ICSH Standard | 6.6 | HEPES Buffer |
Table 2: Optimal pH Ranges for Common Romanowsky Staining Protocols.
| Parameter | ICSH Recommended Value | Notes |
| Azure B Purity | > 99% | Essential for reproducibility. |
| Eosin Y Purity | > 90% | |
| Azure B:Eosin Y Ratio | Variable, dependent on specific protocol | |
| Stock Solution Stability | 3 months (in the dark) | |
| Working Solution Stability | 4 hours | Must be freshly prepared. |
Table 3: International Committee for Standardization in Haematology (ICSH) Recommendations.
Core Signaling and Interaction Pathway
The chemical interactions in Romanowsky staining can be visualized as a multi-step process. The following diagram illustrates the key binding events leading to the differential staining of cellular components.
Experimental Protocols
Detailed and consistent methodologies are crucial for achieving high-quality Romanowsky staining. Below are standardized protocols for specimen preparation and two common staining procedures.
Blood Smear Preparation
A well-prepared blood smear is the foundation of a good stain.
Methodology:
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Slide Preparation: Use clean, grease-free glass slides.
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Blood Sample: Use fresh venous blood anticoagulated with EDTA.
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Smear Technique:
-
Place a small drop of blood approximately 1-2 cm from the frosted end of the slide.
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Hold a second "spreader" slide at a 30-45° angle and bring it back to make contact with the blood drop.
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Allow the blood to spread along the edge of the spreader slide.
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In a smooth, continuous motion, push the spreader slide to the other end of the slide, creating a thin smear with a feathered edge.
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-
Drying: Allow the smear to air dry completely. Do not use heat to dry.
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Fixation: Immerse the slide in absolute methanol for 3-5 minutes.
Wright-Giemsa Staining Protocol
This is a commonly used one-step staining procedure in many laboratories.
Reagents:
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Wright-Giemsa stain solution (commercially available or prepared by dissolving Wright's stain powder in methanol).
-
Phosphate buffer, pH 6.5-6.8.
-
Deionized water for rinsing.
Procedure:
-
Staining: Place the fixed slide on a staining rack and flood it with Wright-Giemsa stain solution for 1-3 minutes.
-
Buffering: Add an equal volume of phosphate buffer to the slide and mix gently by blowing on the surface. A metallic sheen should form. Allow this mixture to remain on the slide for twice the initial staining time.
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Rinsing: Gently rinse the slide with deionized water until the thin areas of the smear appear pink.
-
Drying: Allow the slide to air dry in an upright position.
May-Grünwald-Giemsa (MGG) Staining Protocol
The MGG stain is a two-step procedure that provides excellent differentiation of cellular components.
Reagents:
-
May-Grünwald solution.
-
Giemsa stock solution.
-
Phosphate buffer, pH 6.8.
Procedure:
-
Fixation and Initial Staining: Immerse the air-dried smear in May-Grünwald solution for 3 minutes.
-
Buffering: Add an equal volume of phosphate buffer to the May-Grünwald solution on the slide and allow it to stand for another 3 minutes.
-
Rinsing: Briefly rinse the slide with phosphate buffer.
-
Giemsa Staining: Immerse the slide in a freshly prepared 1:9 dilution of Giemsa stock solution in phosphate buffer for 10-15 minutes.
-
Final Rinsing: Rinse the slide with buffered water.
-
Drying: Allow the slide to air dry.
Troubleshooting Common Staining Issues
| Problem | Appearance | Probable Cause(s) | Solution(s) |
| Overall Too Blue | Erythrocytes are blue or green; nuclear chromatin is deep blue to black. | - Smear is too thick.- Staining time is too long.- Insufficient washing.- Buffer pH is too alkaline. | - Prepare thinner smears.- Reduce staining time.- Increase washing time.- Check and adjust buffer pH. |
| Overall Too Red | Erythrocytes are bright red; leukocyte nuclei are pale blue. | - Staining time is too short.- Prolonged washing.- Buffer pH is too acidic. | - Increase staining time.- Reduce washing time.- Check and adjust buffer pH. |
| Stain Precipitate | Dark granules or crystals on the smear. | - Stain solution was not filtered.- Stain was allowed to dry on the slide.- Dirty slides were used. | - Filter stain before use.- Do not allow the stain to dry during the procedure.- Use clean slides. |
| Weak Staining | Cellular details are indistinct and pale. | - Under-staining (time too short).- Old or exhausted stain solution. | - Increase staining time.- Use fresh stain solution. |
| Refractile Artifacts | Shiny, colorless artifacts, especially on red blood cells. | - Moisture in the fixative (methanol). | - Use fresh, anhydrous methanol for fixation. |
Table 4: Troubleshooting Guide for Romanowsky Staining.
Conclusion
The Romanowsky stain, based on the synergistic action of Azure B and Eosin Y, remains an indispensable tool in hematology and cytopathology. A thorough understanding of the underlying chemical principles, meticulous adherence to standardized protocols, and the use of high-quality reagents are essential for harnessing the full diagnostic power of this technique. This guide provides the foundational knowledge and practical methodologies to enable researchers and professionals to achieve consistent, high-quality results, thereby ensuring accurate cellular differentiation and morphological assessment.
References
- 1. How Romanowsky stains work and why they remain valuable - including a proposed universal Romanowsky staining mechanism and a rational troubleshooting scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Romanowsky stain - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bioscience.com.pk [bioscience.com.pk]
An In-depth Technical Guide to Azure B Eosinate Dyes: History, Development, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azure B eosinate dyes, delving into their historical development, fundamental chemistry, and critical applications in research and diagnostics. From the pioneering work on Romanowsky stains to modern standardized methodologies, this document offers a detailed exploration of the principles and practices surrounding these vital histological and cytological tools. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key applications. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
A Rich History: From Polychrome Methylene Blue to Standardized Stains
The journey of this compound is intrinsically linked to the development of Romanowsky-type stains, which revolutionized the field of hematology in the late 19th and early 20th centuries. Before this, differentiating blood cells with a single staining procedure was not possible.
The key breakthrough came with the observation of the "Romanowsky effect," a unique polychromatic staining phenomenon that produces a distinctive purple coloration in the chromatin of cell nuclei and in the granules of some leukocytes.[1] This effect was found to be the result of the interaction between oxidized, or "polychromed," methylene blue and eosin.[1]
Early pioneers like Dmitri Romanowsky and Ernst Malachowsky independently discovered that aged or chemically oxidized methylene blue solutions, when combined with eosin, yielded this remarkable differential staining.[1] It was later understood that the active components responsible for the Romanowsky effect were the azures, which are demethylated derivatives of methylene blue, with Azure B being the most crucial of these.[1]
Over the years, various researchers refined and standardized these staining techniques. Gustav Giemsa developed a more stable stain formulation by using glycerol as a stabilizer, and James Homer Wright developed a method using heat to polychrome methylene blue, which was then combined with eosin Y to form an eosinate.[1] These developments led to the well-known Giemsa and Wright's stains, which are still widely used today. A significant advancement in the standardization of Romanowsky staining was the use of purified Azure B and Eosin Y, which allowed for more consistent and reproducible results.
The Chemistry of Color: The Romanowsky Effect
The vibrant and differential staining achieved with this compound is a result of the chemical interplay between the two dye components and the various macromolecules within the cell.
-
Azure B: A cationic (positively charged) thiazine dye, Azure B has a strong affinity for acidic (basophilic) cellular components, such as the phosphate groups of DNA in the cell nucleus and RNA in ribosomes. This interaction results in a blue to purple coloration.
-
Eosin Y: An anionic (negatively charged) xanthene dye, Eosin Y binds to basic (acidophilic or eosinophilic) cellular components, such as the amino groups of proteins like hemoglobin in red blood cells and the granules of eosinophils. This binding produces a pink to red color.
The characteristic purple of the Romanowsky effect is believed to arise from the formation of a unique molecular complex between Azure B and Eosin Y in specific cellular microenvironments, particularly within the chromatin. The precise molecular arrangement of this complex is still a subject of study, but it is this interaction that allows for the remarkable differentiation of cellular structures.
Quantitative Data for the Researcher
For reproducible and accurate results, a thorough understanding of the physicochemical properties of this compound is essential. The following tables summarize key quantitative data for Azure B and this compound.
Table 1: Physicochemical Properties of Azure B and this compound
| Property | Azure B | This compound |
| Chemical Formula | C₁₅H₁₆N₃SCl | C₂₀H₆Br₄O₅ ⋅ 2C₁₅H₁₆N₃S |
| Molecular Weight | 305.83 g/mol | 1186.62 g/mol |
| Appearance | Dark green powder | Greenish-black powder or crystals |
| CAS Number | 531-55-5 | 62298-42-4 |
| Purity (Typical Commercial) | ≥80% dye content | Varies by supplier |
| Solubility | Water: 1 mg/mL | Acetic acid: 1 mg/mL |
| Ethanol: Soluble | Methanol, Ethanol, DMSO: Soluble |
Table 2: Spectral Properties of Azure B and this compound in Methanol
| Dye | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) at λmax |
| Azure B | ~648 nm | Not consistently reported |
| This compound | 635-641 nm | ≥142,400 M⁻¹cm⁻¹ (at 0.005 g/L) |
| 521-527 nm | ≥82,000 M⁻¹cm⁻¹ (at 0.005 g/L) | |
| 286-292 nm | ≥94,900 M⁻¹cm⁻¹ (at 0.005 g/L) | |
| 241-247 nm | ≥47,500 M⁻¹cm⁻¹ (at 0.005 g/L) |
Table 3: Stability of this compound Staining Solutions
| Condition | Observation |
| Stock Solution (in Methanol/Glycerol) | Stable for at least 1-2 months when stored in a tightly sealed, dark container at room temperature. |
| Working Solution (diluted with buffer) | Should be freshly prepared. Stability can be variable, with some formulations showing decreased staining capacity within 8 hours. The presence of DMSO can act as a stabilizer. |
| Storage of Powder | Keep in a tightly closed container in a dry place at +15°C to +25°C, avoiding direct sunlight. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Wright-Giemsa Staining of Peripheral Blood Smears
This is a classic and widely used protocol in hematology for the differential staining of blood cells.
Materials:
-
This compound (as part of a commercial Wright-Giemsa stain solution or prepared from purified components)
-
Methanol (absolute, acetone-free)
-
Phosphate buffer, pH 6.8
-
Coplin jars or a staining rack
-
Microscope slides with air-dried peripheral blood smears
-
Distilled water
Procedure:
-
Fixation: Immerse the air-dried blood smear slide in a Coplin jar containing absolute methanol for 1-3 minutes. This step fixes the cells to the slide.
-
Staining:
-
Prepare the working stain solution by diluting the stock Wright-Giemsa stain with phosphate buffer (pH 6.8). The exact dilution ratio can vary depending on the supplier and desired staining intensity, but a 1:10 to 1:20 dilution is common.
-
Immerse the fixed slide in the working stain solution for 5-15 minutes. The optimal time may need to be determined empirically.
-
-
Rinsing:
-
Briefly rinse the slide by gently agitating it in a Coplin jar of phosphate buffer (pH 6.8) for 30 seconds to 1 minute.
-
Follow with a brief rinse in distilled water to remove the buffer salts.
-
-
Drying: Allow the slide to air dry completely in an upright position.
-
Microscopy: Once dry, the slide is ready for examination under a microscope, typically using an oil immersion objective.
Expected Results:
-
Erythrocytes: Pink to reddish-orange
-
Platelets: Violet to purple granules
-
Neutrophils: Dark purple nucleus, pale pink cytoplasm with fine lilac granules
-
Eosinophils: Blue nucleus, blue cytoplasm with large red-orange granules
-
Basophils: Purple to dark blue nucleus with large, dark purple granules
-
Lymphocytes: Dark purple nucleus, sky blue cytoplasm
-
Monocytes: Kidney-bean shaped purple nucleus, grey-blue cytoplasm
Staining of Paraffin-Embedded Tissue Sections
This compound, as a component of Romanowsky-Giemsa stains, can also be used for the general histological staining of paraffin-embedded tissue sections, providing a different color palette compared to the standard Hematoxylin and Eosin (H&E) stain.
Materials:
-
This compound (as a component of a Giemsa stock solution)
-
Phosphate buffer, pH 6.8
-
Xylene
-
Ethanol (absolute, 95%, 70%)
-
Acetic acid (1% aqueous solution)
-
Distilled water
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of absolute ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse well in distilled water.
-
-
Staining:
-
Prepare the working Giemsa solution by diluting the stock solution 1:10 to 1:20 with phosphate buffer (pH 6.8).
-
Immerse the slides in the working Giemsa solution for 20-30 minutes.
-
-
Differentiation:
-
Briefly rinse the slides in distilled water.
-
Differentiate the staining by quickly dipping the slides in 1% acetic acid. This step should be monitored microscopically to achieve the desired balance of blue and pink staining.
-
Immediately stop the differentiation by rinsing thoroughly in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections rapidly through 95% ethanol, followed by two changes of absolute ethanol.
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium and a coverslip.
-
Expected Results:
-
Nuclei: Blue to violet
-
Cytoplasm: Varying shades of pink, blue, or grey depending on the cell type and its RNA content
-
Collagen: Pale pink or grey
-
Muscle: Pink to reddish-pink
-
Erythrocytes: Pink to orange
Staining of Bacteria
Giemsa stain, containing this compound, can be used to visualize bacteria, particularly intracellular bacteria and some spirochetes.
Materials:
-
This compound (as a component of a Giemsa stock solution)
-
Phosphate buffer, pH 7.2
-
Methanol (absolute)
-
Microscope slides with heat-fixed or methanol-fixed bacterial smears
-
Distilled water
Procedure:
-
Fixation: Fix the air-dried bacterial smear by passing it through a flame 2-3 times or by flooding the slide with methanol for 1 minute and allowing it to air dry.
-
Staining:
-
Prepare a 1:20 dilution of Giemsa stock solution in phosphate buffer (pH 7.2).
-
Flood the slide with the diluted Giemsa stain and allow it to stain for 30-60 minutes.
-
-
Rinsing: Gently rinse the slide with distilled water.
-
Drying: Allow the slide to air dry completely.
-
Microscopy: Examine under oil immersion.
Expected Results:
-
Bacteria: Blue to purple
-
Host cell cytoplasm: Pink
-
Host cell nucleus: Dark purple
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes related to this compound dyes.
Caption: Simplified staining mechanism of this compound.
Caption: Experimental workflow for Wright-Giemsa staining.
Applications in Drug Development and Research
While the primary application of this compound is in diagnostics, its unique properties lend themselves to various research and drug development contexts.
-
High-Throughput Screening (HTS): The ability of Azure B to bind to nucleic acids can be exploited in HTS assays. For instance, changes in fluorescence or absorbance upon binding could be used to screen for compounds that intercalate with DNA or alter chromatin structure. Thiazine dyes, the class to which Azure B belongs, have been explored as ligands in affinity chromatography for protein purification, a technique that can be adapted for HTS formats.
-
Fluorescent Probes: Although not as commonly used as other fluorophores, Azure B exhibits fluorescence that can be modulated by its environment and binding to macromolecules. This property can be leveraged to develop fluorescent probes for quantifying nucleic acids or for studying drug-DNA interactions.
-
Photodynamic Therapy (PDT): Thiazine dyes, including methylene blue and its derivatives like Azure B, are known photosensitizers. When activated by light of a specific wavelength, they can generate reactive oxygen species (ROS) that are toxic to cells. This principle is the basis of PDT, a therapeutic approach for treating certain types of cancer and infections. Azure B and its analogues are being investigated for their potential as photosensitizers in antimicrobial and anticancer PDT.
Conclusion
From its historical roots in the empirical observations of the Romanowsky effect to its current status as a component of standardized and quality-controlled staining reagents, this compound has remained an indispensable tool in the biological and medical sciences. Its ability to produce vibrant and differential staining of cellular components provides invaluable morphological information for diagnostics, particularly in hematology. As research continues, the unique chemical properties of Azure B and its eosinate salt may unlock new applications in areas such as high-throughput screening and targeted therapies, ensuring its continued relevance in the years to come.
References
Azure B Eosinate: A Comprehensive Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, application, and underlying principles of Azure B eosinate. Designed for laboratory and research professionals, this document consolidates critical safety data, detailed experimental protocols, and the mechanism of action to ensure safe and effective use in scientific applications.
Chemical and Physical Properties
This compound is a complex salt composed of the cationic thiazine dye, Azure B, and the anionic xanthene dye, Eosin Y.[1] This combination is a cornerstone of Romanowsky staining, a technique fundamental to hematology and cytopathology for differentiating cellular components.[2][3]
| Property | Value | Reference |
| CAS Number | 62298-42-4 | [1] |
| Molecular Formula | C₂₀H₆Br₄O₅ ⋅ 2C₁₅H₁₆N₃S | [1] |
| Molecular Weight | 1186.62 g/mol | |
| Appearance | Dark green powder or crystals | |
| Solubility | Soluble in methanol and acetic acid | |
| Storage Temperature | Room temperature (+15°C to +25°C) |
Safety and Handling
Hazard Identification and Precautionary Measures
| Hazard | GHS Classification | Precautionary Statement | Reference |
| Serious Eye Damage/Irritation | Category 1 | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Acute Oral Toxicity (for Azure B component) | Category 4 (Harmful if swallowed) | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Germ Cell Mutagenicity (Suspected for Azure B component) | Category 2 (Suspected of causing genetic defects) | P203: Obtain, read and follow all safety instructions before use.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:
| PPE Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with the powder, which can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved N95 dust mask may be appropriate if handling large quantities or if dust generation is likely. | To prevent inhalation of the powder. |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and direct sunlight.
Disposal: Dispose of waste and residues in accordance with local authority requirements. Do not allow product to reach sewage system or any water course.
Diagram: General Safety and Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound powder.
Experimental Protocols
This compound is a primary component of Romanowsky-type stains, which are used extensively in hematology and cytopathology. The staining mechanism relies on the differential binding of the acidic Eosin Y and the basic Azure B to cellular components.
Mechanism of Staining
The staining process is a two-part physicochemical interaction:
-
Azure B (Cationic Dye): As a basic dye, Azure B has a positive charge and binds to acidic (basophilic) cellular components, which are negatively charged. This includes nucleic acids (DNA and RNA) in the cell nucleus and ribosomes in the cytoplasm. This interaction stains these structures blue to purple.
-
Eosin Y (Anionic Dye): As an acidic dye, Eosin Y has a negative charge and binds to basic (acidophilic or eosinophilic) cellular components, which are positively charged. This includes hemoglobin in red blood cells and granules in eosinophils. This interaction stains these structures pink, orange, or red.
The combination of these dyes produces a wide spectrum of colors, known as the Romanowsky effect, which is crucial for detailed morphological assessment of blood and bone marrow cells.
Diagram: Principle of Romanowsky Staining
Caption: Differential binding of Azure B and Eosin Y to cellular components.
Protocol for Wright-Giemsa Staining of Peripheral Blood Smears
This protocol is a standard method for the differential staining of blood cells.
Materials:
-
Freshly prepared peripheral blood smears
-
Absolute methanol (fixative)
-
Wright-Giemsa stain solution (containing this compound)
-
Phosphate buffer (pH 6.8)
-
Deionized water
-
Coplin jars or a staining rack
-
Microscope slides and coverslips
-
Immersion oil
Procedure:
-
Fixation: Immerse the air-dried blood smear slide in absolute methanol for 1-3 minutes.
-
Staining:
-
Prepare a working stain solution by diluting the Wright-Giemsa stock solution with phosphate buffer (pH 6.8). A common dilution is 1:5 or 1:10 (stain:buffer).
-
Immerse the fixed slide in the working stain solution for 5-8 minutes. The optimal time may vary depending on the stain concentration and desired intensity.
-
-
Rinsing: Gently rinse the slide with deionized water or fresh phosphate buffer for 30-60 seconds to remove excess stain.
-
Drying: Allow the slide to air dry completely in a vertical position. Do not blot the smear itself.
-
Microscopy: Place a drop of immersion oil directly on the stained smear and examine under a microscope.
Expected Results:
-
Erythrocytes: Pink to orange
-
Platelets: Violet to purple granules
-
Neutrophils: Dark purple nucleus, pale pink cytoplasm with fine lilac granules
-
Eosinophils: Blue nucleus, blue cytoplasm with red-orange granules
-
Basophils: Purple to dark blue nucleus with large, dark purple granules
-
Lymphocytes: Dark purple nucleus, sky blue cytoplasm
-
Monocytes: Lighter purple, kidney-shaped nucleus, grey-blue cytoplasm
Diagram: Wright-Giemsa Staining Workflow
Caption: Step-by-step workflow for Wright-Giemsa staining.
Applications in Research and Drug Development
While the primary application of this compound is in diagnostic staining, its properties lend themselves to various research contexts, particularly in drug development where assessing cellular morphology and health is critical.
Cytotoxicity and Morphology Assessment
In preclinical drug development, a key step is assessing the cytotoxic effects of new chemical entities on cell lines. Romanowsky-type stains can be used as a simple, effective method to visualize morphological changes associated with apoptosis or necrosis, such as:
-
Chromatin condensation (pyknosis)
-
Nuclear fragmentation (karyorrhexis)
-
Changes in cytoplasm staining intensity
-
Cell membrane blebbing
This morphological assessment can complement quantitative cytotoxicity assays (e.g., MTT, LDH assays) by providing qualitative insights into the mechanism of cell death.
Potential in Permeability and Cellular Uptake Studies
Thiazine dyes, including Azure B, are known to interact with and cross cell membranes. While not a primary application, this compound could potentially be used as a visual tracer in certain cell-based assays. For example, in drug permeability assays using Caco-2 cell monolayers, it could serve as a counterstain to visualize the cell layer's integrity after the experiment. Its interaction with DNA also suggests its potential use in studies involving drug-DNA binding, where displacement of the dye could be monitored.
It is important to note that for applications beyond standard histological staining, protocols would need to be specifically developed and validated. The potential for Azure B to interfere with experimental endpoints (e.g., through its own biological activity or fluorescence) would need to be carefully evaluated.
Conclusion
This compound is an indispensable tool in histology and hematology, with a well-established safety profile when handled with standard laboratory precautions. For researchers in drug development, its utility extends beyond simple staining to a valuable method for assessing compound-induced morphological changes in cells. A thorough understanding of its handling requirements, staining mechanisms, and potential applications is essential for its safe and effective use in a research setting.
References
Solubility Profile of Azure B Eosinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azure B eosinate is a neutral biological stain composed of the cationic thiazine dye, Azure B, and the anionic xanthene dye, eosin Y. It is a key component of various Romanowsky-type stains, including Giemsa, Wright, and Leishman stains, which are widely used in hematology and histology for the differential staining of blood cells, parasites, and other cellular elements. The solubility of this compound in various solvents is a critical factor in the preparation of stable and effective staining solutions, as well as in other potential applications in research and drug development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.
Quantitative Solubility Data
The solubility of this compound has been reported in a limited number of solvents. The available quantitative data is summarized in Table 1. It is important to note that "soluble" is a qualitative description and does not provide a precise measure of solubility. For many applications, a quantitative determination of solubility in the solvent system of interest is recommended.
Table 1: Quantitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Water | 1 mg/mL | Not Specified |
| Acetic Acid | 1 mg/mL | Not Specified | |
| Azure B | Water | 1 mg/mL[1][2] | Not Specified |
| Water | Soluble[3] | Not Specified | |
| Ethanol | Soluble | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified |
Note: Azure B is the cationic component of this compound. Its solubility data is included for reference.
Experimental Protocols for Solubility Determination
The following protocols provide a general framework for determining the solubility of this compound. These methods can be adapted based on the specific solvent and the required precision of the measurement.
Visual Method for Qualitative and Semi-Quantitative Solubility Assessment
This method is suitable for a rapid initial screening of solubility in various solvents.
Materials:
-
This compound powder
-
A selection of solvents to be tested (e.g., water, ethanol, methanol, DMSO, DMF, various buffers)
-
Small glass vials or test tubes with closures
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Weigh a small, known amount of this compound (e.g., 1-5 mg) and place it into a clean, dry vial.
-
Add a measured volume of the solvent to the vial in small increments (e.g., 0.1 mL).
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
Visually inspect the solution for any undissolved particles.
-
Continue adding solvent incrementally until the solid is completely dissolved.
-
The approximate solubility can be calculated based on the total volume of solvent required to dissolve the initial mass of the compound.
-
For a more systematic approach, prepare a series of vials with a fixed amount of solute and varying volumes of solvent to bracket the solubility range.
Saturation Shake-Flask Method for Quantitative Solubility Determination
This is a more rigorous method for obtaining a precise measurement of solubility.
Materials:
-
This compound powder
-
Solvent of interest
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask.
-
Seal the flask and place it in a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the solution to stand undisturbed for a short time to allow larger particles to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a previously established calibration curve.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
References
Azure B Eosinate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of Azure B eosinate, a vital dye complex used in biological staining. This document covers its molecular structure, chemical and physical properties, and its critical role in various laboratory applications, particularly in histology and hematology.
Core Molecular and Chemical Properties
This compound is a salt complex formed by the electrostatic interaction between the cationic thiazine dye, Azure B, and the anionic xanthene dye, Eosin Y. This combination results in a neutral complex that is effective in the differential staining of cellular components.
Molecular Structure
The this compound complex consists of two Azure B cations for every one Eosin Y anion.
-
Azure B: A cationic thiazine dye, chemically known as dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium. It is a derivative of methylene blue and is characterized by its deep blue color.[1][2]
-
Eosin Y: An anionic dye, chemically 2',4',5',7'-tetrabromofluorescein, which imparts a red/pink color.
The formation of the this compound salt involves the ionic bonding between the positively charged nitrogen atom in the Azure B molecule and the negatively charged carboxyl group of the Eosin Y molecule.
Physicochemical Properties
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅₀H₃₈Br₄N₆O₅S₂ | [3] |
| Molecular Weight | 1186.62 g/mol | [4] |
| CAS Number | 62298-42-4 | |
| Appearance | Powder or crystals | |
| Solubility | Acetic acid: 1 mg/mL | |
| Storage Temperature | Room temperature | |
| Absorption Maxima (λmax) | 523 nm, 636 nm |
Mechanism of Action in Biological Staining
This compound is a key component of Romanowsky-type stains, which are renowned for their ability to produce a wide range of colors and differentiate various cellular components. The staining mechanism is a complex interplay of the properties of both Azure B and Eosin Y.
-
Azure B (Cationic Dye): As a basic dye, Azure B has a strong affinity for acidic (basophilic) cellular components. This includes the phosphate groups of nucleic acids (DNA and RNA) in the cell nucleus and ribosomes, as well as the sulfate groups of glycosaminoglycans in the cytoplasm. This binding results in a blue to purple coloration.
-
Eosin Y (Anionic Dye): As an acidic dye, Eosin Y binds to basic (acidophilic or eosinophilic) components, primarily proteins in the cytoplasm and granules of certain leukocytes (e.g., eosinophils). This interaction produces red to pink colors.
The combination of these two dyes in the this compound complex allows for the characteristic "Romanowsky effect," where a third color (purple/magenta) is generated. This effect is crucial for the differential staining of chromatin, nucleoli, and certain cytoplasmic granules.
The logical relationship of the staining mechanism can be visualized as follows:
Applications in Research and Diagnostics
This compound is a cornerstone in many staining protocols, particularly in hematology and histology, for the morphological examination of cells and tissues.
-
Hematology: It is a critical component of Wright's and Giemsa stains, which are used for the differential staining of blood cells in peripheral blood smears and bone marrow aspirates. This allows for the identification and enumeration of various types of white blood cells, red blood cells, and platelets, aiding in the diagnosis of hematological disorders.
-
Histology and Cytology: In tissue sections and cytological preparations, this compound helps in visualizing the nuclear and cytoplasmic details of cells, which is essential for identifying abnormalities and malignancies.
-
Parasitology: Romanowsky-type stains containing this compound are widely used for the detection and identification of blood-borne parasites, such as Plasmodium (malaria) and Trypanosoma.
Experimental Protocols
While specific staining protocols can vary between laboratories, a general procedure for preparing a Romanowsky-type stain using this compound is outlined below. It is important to note that commercial stain preparations are often used for consistency and convenience.
Preparation of a Stock Staining Solution
This protocol is a generalized guideline and may require optimization based on specific applications and laboratory conditions.
Materials:
-
This compound powder
-
Glycerol
-
Methanol, anhydrous
Procedure:
-
Weigh 0.8 g of this compound powder.
-
In a clean, dry flask, add 250 ml of glycerol to the this compound powder.
-
Mix thoroughly to create a uniform suspension. A magnetic stirrer can be used for this purpose.
-
Slowly add 250 ml of anhydrous methanol to the mixture while continuously stirring.
-
Continue stirring for 30-60 minutes to ensure complete dissolution of the dye.
-
Transfer the solution to a tightly sealed, amber glass bottle to protect it from light and moisture.
-
Allow the stain to "ripen" by storing it at room temperature for at least 2-4 weeks before use. This allows for the optimal oxidation and formation of the active staining components.
-
Filter the stain solution before use to remove any precipitate.
The workflow for preparing the staining solution can be visualized as follows:
General Staining Procedure for Blood Smears
Materials:
-
Prepared this compound staining solution
-
Phosphate buffer (pH 6.8)
-
Distilled water
-
Coplin jars or staining rack
-
Microscope slides with fixed blood smears
Procedure:
-
Place the air-dried and fixed (with methanol) blood smear slides on a staining rack.
-
Flood the slides with the filtered this compound staining solution and allow it to stand for 1-5 minutes. This step facilitates the initial fixation and staining.
-
Add an equal volume of phosphate buffer (pH 6.8) directly to the stain on the slide. Mix gently by blowing on the surface of the fluid. A metallic sheen (scum) should appear on the surface, indicating a proper staining reaction.
-
Allow the stain-buffer mixture to remain on the slides for 5-15 minutes. The optimal time will vary depending on the stain's age and the desired staining intensity.
-
Rinse the slides thoroughly with a gentle stream of distilled water or phosphate buffer until the water runs clear.
-
Wipe the back of the slide to remove any excess stain.
-
Allow the slides to air dry in an upright position.
-
The slides are now ready for microscopic examination.
Synthesis and Quality Control
Azure B can be synthesized through the oxidative demethylation of Methylene Blue. However, direct synthesis methods are now more commonly used by manufacturers. The quality and purity of Azure B and, consequently, this compound are critical for reproducible and reliable staining results. The Biological Stain Commission (BSC) has established certification requirements for Azure B, specifying a minimum total dye content of 80%. Researchers should aim to use certified stains to ensure consistency in their experimental outcomes.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
This technical guide provides a comprehensive overview of this compound for researchers and professionals in the field. By understanding its fundamental properties and adhering to standardized protocols, the full potential of this powerful staining agent can be harnessed for insightful cellular and tissue analysis.
References
An In-depth Technical Guide to Azure B Eosinate for Nucleic Acid Staining
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azure B eosinate as a stain for nucleic acids. It covers the fundamental principles of its mechanism of action, detailed quantitative data, experimental protocols for various applications, and visual representations of its use in experimental workflows.
Core Principles of this compound Staining
Azure B is a cationic thiazine dye that demonstrates a strong affinity for negatively charged molecules, particularly the phosphate backbone of nucleic acids.[1][2] This interaction is the primary basis for its function as a biological stain. Azure B is a component of the Romanowsky group of stains, which are neutral stains composed of a mixture of the basic dye Azure B and the acidic dye Eosin Y.[1] Azure II eosinate is a specific formulation that includes methylene blue and Azure B in equal proportions, combined with Eosin Y.[3][4]
The staining mechanism involves an initial electrostatic interaction where the cationic Azure B binds to the anionic phosphate groups of DNA and RNA, resulting in a blue coloration of the nucleus and cytoplasm (rich in ribosomes). Subsequently, in specific cellular structures with a high concentration of nucleic acids, the bound Azure B molecules can form a complex with Eosin Y, leading to a purple metachromatic staining effect known as the Romanowsky-Giemsa effect. The intensity of this purple stain is dependent on the Azure B content and the ratio of Azure B to Eosin Y.
Azure B has a higher affinity for nucleic acids compared to the related dye, Azure A, making it a preferred choice for detailed DNA and RNA staining. The binding of Azure B to DNA is primarily through intercalation, where the planar dye molecule inserts itself between the base pairs of the double helix. This intercalative binding mode is supported by spectroscopic data showing a decrease in absorption intensity and a bathochromic (red) shift in the dye's absorption maximum upon binding to DNA.
Data Presentation: Quantitative Properties of Azure B and its Interaction with Nucleic Acids
The following tables summarize the key quantitative data for Azure B and its eosinate salt, providing a valuable resource for experimental design and data interpretation.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₁₆ClN₃S | |
| Molecular Weight | 305.83 g/mol | |
| Color Index Number | 52010 | |
| Appearance | Dark green powder |
| Parameter | Value (in Methanol) | Reference(s) |
| λmax 1 | 635-641 nm | |
| Molar Extinction Coefficient (ε) at λmax 1 | ≥142,400 M⁻¹cm⁻¹ at 0.005 g/L | |
| λmax 2 | 521-527 nm | |
| Molar Extinction Coefficient (ε) at λmax 2 | ≥82,000 M⁻¹cm⁻¹ at 0.005 g/L | |
| λmax 3 | 286-292 nm | |
| Molar Extinction Coefficient (ε) at λmax 3 | ≥94,900 M⁻¹cm⁻¹ at 0.005 g/L | |
| λmax 4 | 241-247 nm | |
| Molar Extinction Coefficient (ε) at λmax 4 | ≥47,500 M⁻¹cm⁻¹ at 0.005 g/L |
| Parameter | Value | Conditions | Reference(s) |
| Binding Affinity (Kd) to DNA | In the order of 10⁵ M⁻¹ | Isothermal Titration Calorimetry | |
| Binding Affinity to dsRNA (poly(A).poly(U)) | In the order of 10⁶ M⁻¹ | Absorbance and Fluorescence Spectroscopy | |
| Binding Affinity to dsRNA (poly(C).poly(G) & poly(I).poly(C)) | In the order of 10⁵ M⁻¹ | Absorbance and Fluorescence Spectroscopy | |
| Absorption Maximum (λabs) with DNA | 650 nm (bathochromic shift of 4 nm) | Herring Testes DNA | |
| Fluorescence Emission Maximum (λem) with DNA | 672 nm (when excited at 640 nm) | Calf-thymus DNA |
Experimental Protocols
This section provides detailed methodologies for the preparation of Azure B staining solutions and their application in staining various biological samples.
Protocol 1: Preparation of Azure B Staining Solution
This protocol is adapted from a method for preparing a 0.23% Azure B solution suitable for staining air-dried smears.
Reagents:
-
Azure B powder
-
95% Ethanol
-
0.01% aqueous Potassium Hydroxide (KOH) solution
Procedure:
-
Dissolve 30 mg of Azure B powder in 3 mL of 95% ethanol.
-
Gently swirl the solution for approximately 30 seconds to ensure the powder is fully dissolved.
-
Add 10 mL of 0.01% aqueous potassium hydroxide solution to the ethanol-dye mixture.
-
Mix the solution thoroughly. The final dye concentration will be approximately 0.23%.
Protocol 2: Staining of Air-Dried Smears (e.g., Blood Smears, Cultured Cells on Slides)
This protocol is a general procedure for staining fixed, air-dried cellular preparations.
Materials:
-
Air-dried cell smears on glass slides
-
Methanol or 99% Ethanol for fixation
-
Prepared Azure B staining solution (from Protocol 1)
-
Distilled water for rinsing
Procedure:
-
Fix the air-dried smears by immersing the slides in methanol or 99% ethanol for 1 minute.
-
Allow the slides to air-dry completely.
-
Cover the smear with a few drops of the Azure B staining solution using a Pasteur pipette.
-
Incubate for approximately 5 minutes at room temperature.
-
Gently wash off the stain with a stream of distilled water.
-
Allow the slides to air-dry in an upright position.
-
Once completely dry, the slides can be coverslipped and observed under a microscope.
Protocol 3: Staining of Paraffin-Embedded Tissue Sections
This protocol provides a general workflow for staining paraffin-embedded tissues with this compound. Optimization of incubation times and reagent concentrations may be necessary depending on the tissue type and fixation method.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
This compound staining solution (can be a commercially prepared Giemsa or a custom-made Azure B and Eosin Y mixture)
-
Differentiating solution (e.g., dilute acetic acid)
-
Dehydrating agents (e.g., graded ethanol series)
-
Clearing agent (e.g., xylene)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin.
-
Rehydrate the sections by passing them through a graded series of ethanol: 100% (2 changes, 2 minutes each), 95% (2 minutes), and 70% (2 minutes).
-
Rinse with distilled water.
-
-
Staining:
-
Immerse the slides in the this compound staining solution. The optimal staining time will vary depending on the stain concentration and tissue type (typically ranging from 10 to 45 minutes).
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Briefly dip the slides in a differentiating solution (e.g., 0.05% acetic acid) to remove excess blue staining. This step requires microscopic control to achieve the desired staining intensity.
-
Immediately rinse thoroughly in distilled water to stop the differentiation process.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections by passing them through a graded series of ethanol: 70%, 95%, and 100% (2 changes).
-
Clear the slides in two changes of xylene.
-
Mount the coverslip with a suitable mounting medium.
-
Mandatory Visualization: Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound for nucleic acid staining.
General Staining Workflow for Cellular Smears
This diagram outlines the fundamental steps for staining cellular smears with Azure B.
Workflow for Apoptosis Detection via Chromatin Condensation
This diagram illustrates a logical workflow for using this compound to detect apoptosis by visualizing one of its key morphological hallmarks: chromatin condensation.
Signaling Pathway Leading to Apoptotic Chromatin Condensation
This diagram depicts a simplified signaling cascade that leads to the chromatin condensation observed during apoptosis, which can then be visualized using nucleic acid stains like this compound.
References
Methodological & Application
Application Notes: Azure B Eosinate Staining for Blood Smears
Introduction
Azure B Eosinate staining is a cornerstone technique in hematology and pathology, providing a polychromatic stain that enables the detailed differentiation of cellular elements in peripheral blood smears. This method, a variant of the Romanowsky stain, utilizes the cationic thiazine dye, Azure B, and the anionic xanthene dye, Eosin Y. The interplay between these dyes results in the "Romanowsky effect," a phenomenon characterized by a vibrant spectrum of colors that distinctly highlights the morphology of red blood cells, white blood cells, and platelets. Azure B imparts a blue to purple hue to acidic cellular components such as the nucleic acids in the cell nucleus, while Eosin Y stains basic elements like hemoglobin and eosinophilic granules in shades of red and orange. This differential staining is crucial for the identification and enumeration of blood cells, the investigation of hematological disorders, and the detection of blood-borne parasites.
Principle of Staining
The this compound staining mechanism is a complex physicochemical process based on the differential binding of the two dyes to cellular components with varying isoelectric points.
-
Azure B: As a basic, positively charged (cationic) dye, Azure B has a high affinity for acidic, negatively charged cellular structures. This includes the phosphate groups of DNA and RNA in the nucleus and ribosomes in the cytoplasm, staining them in varying shades of blue and purple.
-
Eosin Y: Conversely, Eosin Y is an acidic, negatively charged (anionic) dye. It binds to basic, positively charged components within the cell, such as the hemoglobin in red blood cells and the arginine-rich proteins in eosinophil granules, rendering them pink, orange, or red.
The combined action of these dyes, in a buffered solution at a specific pH, produces the characteristic Romanowsky effect, where the interaction of Azure B and Eosin Y on chromatin produces a unique purple color, which is not achieved by either stain alone.
Quantitative Parameters for Staining
The quality and reproducibility of this compound staining are dependent on several key parameters. The following table summarizes the recommended quantitative values for optimal staining of blood smears.
| Parameter | Recommended Value | Notes |
| Blood Smear Type | Thin Film | Allows for clear morphological assessment of individual cells. |
| Fixative | Absolute Methanol | Fixation preserves cellular morphology and adheres the smear to the slide. |
| Fixation Time | 2-5 minutes | Adequate fixation is crucial to prevent cellular distortion during staining. |
| Staining Buffer | Phosphate Buffer | Maintains the optimal pH for differential staining. |
| Buffer pH | 6.8 - 7.2 | A pH of 7.2 is often optimal for demonstrating malaria parasites. |
| Working Stain Solution | Diluted from Stock | Stock solutions are typically diluted with buffer just prior to use. |
| Staining Time | 15-30 minutes | Staining times can be adjusted based on stain concentration and desired intensity. |
| Rinsing Solution | Buffered Water (same pH as stain) | Gentle rinsing removes excess stain without altering the staining pattern. |
Experimental Protocol: this compound Staining of Peripheral Blood Smears
This protocol provides a detailed methodology for the preparation and staining of thin blood smears using an this compound solution.
Materials and Reagents
-
Fresh whole blood collected in an EDTA anticoagulant tube
-
Microscope slides (clean, grease-free)
-
Spreader slide
-
Coplin jars or a staining rack
-
Pipettes
-
Distilled or deionized water
-
Absolute Methanol (for fixation)
-
Azure B Stock Solution (e.g., 1% w/v in a suitable solvent)
-
Eosin Y Stock Solution (e.g., 1% w/v in a suitable solvent)
-
Phosphate Buffer (pH 6.8-7.2)
Procedure
Part 1: Blood Smear Preparation
-
Place a small drop of blood (approximately 2-3 mm in diameter) onto a clean microscope slide, about 1-2 cm from one end.
-
Hold a spreader slide at a 30-45° angle and draw it back to make contact with the blood drop.
-
Allow the blood to spread along the edge of the spreader slide.
-
In a smooth, swift motion, push the spreader slide to the opposite end of the specimen slide, creating a thin, feathered edge.
-
Allow the blood smear to air dry completely. Protect from dust and insects during drying.
Part 2: Fixation
-
Once the blood smear is thoroughly dry, immerse the slide in a Coplin jar containing absolute methanol for 2-5 minutes.
-
Remove the slide and allow it to air dry completely.
Part 3: Staining
-
Prepare the Working Staining Solution: In a clean container, dilute the Azure B and Eosin Y stock solutions with the phosphate buffer. The exact dilution ratio may need to be optimized, but a common starting point is a 1:10 or 1:20 dilution of the stock stain in buffer.
-
Immerse the fixed blood smear slide into the working this compound staining solution in a Coplin jar or on a staining rack.
-
Incubate for 15-30 minutes at room temperature. Staining time can be adjusted to achieve the desired intensity.
-
Rinsing: Gently rinse the slide by briefly dipping it in a Coplin jar containing the phosphate buffer or by running a gentle stream of buffered water over the slide.
-
Stand the slide on its end to air dry completely. Do not blot dry.
Part 4: Microscopic Examination
-
Once dry, the stained blood smear is ready for microscopic examination.
-
Examine the smear under oil immersion (100x objective) for detailed morphological assessment of blood cells.
Expected Results
-
Erythrocytes (Red Blood Cells): Pink to orange-red.
-
Platelets: Violet to purple granules.
-
Neutrophils: Dark blue/purple nucleus with fine, pale pink cytoplasmic granules.
-
Eosinophils: Blue nucleus with large, red-orange cytoplasmic granules.
-
Basophils: Blue to purple nucleus, obscured by large, dark purple/black cytoplasmic granules.
-
Lymphocytes: Dark purple, round nucleus with a scant rim of sky-blue cytoplasm.
-
Monocytes: Lighter purple, indented or kidney-shaped nucleus with abundant blue-gray cytoplasm, possibly containing fine lilac granules.
Experimental Workflow
Caption: Workflow for this compound staining of blood smears.
Application Notes and Protocols for Azure B Eosinate in Bone marrow Aspirate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azure B Eosinate is a vital staining combination used in hematology for the microscopic examination of bone marrow aspirates. As a primary component of the Romanowsky group of stains (which also includes Wright-Giemsa and Leishman stains), it provides excellent differentiation of cellular components, making it an indispensable tool for hematological diagnosis and research.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the analysis of bone marrow aspirates, intended for researchers, scientists, and professionals in drug development.
The staining mechanism relies on the interaction of two dyes: Azure B, a basic thiazine dye, and Eosin Y, an acidic xanthene dye.[4] Azure B has a high affinity for acidic cellular components, such as the nucleic acids (DNA and RNA) in the cell nucleus and ribosomes in the cytoplasm, staining them in varying shades of blue to purple.[4] Conversely, Eosin Y stains basic components, such as hemoglobin and certain cytoplasmic granules, in shades of pink, red, or orange. This differential staining, known as the Romanowsky effect, allows for the clear visualization and identification of the diverse cell populations within the bone marrow.
Applications in Bone Marrow Analysis
The analysis of bone marrow aspirates stained with this compound is crucial for:
-
Differential Cell Counts: Quantifying the various hematopoietic cell lineages to establish normal ranges and identify abnormalities.
-
Morphological Assessment: Evaluating the morphology of hematopoietic cells to detect signs of dysplasia, malignancy (e.g., leukemia, lymphoma), and other hematological disorders.
-
Monitoring Disease Progression and Treatment Response: Assessing changes in bone marrow cellularity and morphology over time in response to therapy.
-
Evaluation of Hematopoiesis: Studying the processes of erythropoiesis, myelopoiesis, and megakaryopoiesis.
Data Presentation
Quantitative analysis of bone marrow aspirates is fundamental for establishing a baseline and identifying deviations. The following table provides representative differential cell counts from normal adult bone marrow aspirates, typically obtained using a Romanowsky-type stain containing this compound. It is important to note that reference ranges can vary slightly between laboratories.
| Cell Type | Mean Percentage (%) | Reference Range (%) |
| Myeloid Series | 56.5 | 48.1 - 64.9 |
| Myeloblasts | 0.9 | 0.2 - 1.5 |
| Promyelocytes | 3.3 | 0.8 - 5.8 |
| Myelocytes | 12.7 | 5.0 - 20.4 |
| Metamyelocytes | 15.9 | 8.8 - 23.0 |
| Bands | 12.4 | 9.7 - 15.1 |
| Segmented Neutrophils | 20.1 | 6.0 - 24.0 |
| Eosinophils (all stages) | 3.2 | 0.5 - 5.9 |
| Basophils/Mast Cells | 0.2 | 0.0 - 0.5 |
| Monocytes | 1.9 | 0.2 - 3.6 |
| Erythroid Series | 25.6 | 17.7 - 33.5 |
| Proerythroblasts | 0.6 | 0.2 - 1.0 |
| Basophilic Erythroblasts | 1.4 | 0.5 - 2.3 |
| Polychromatic Erythroblasts | 21.9 | 15.4 - 28.4 |
| Orthochromatic Erythroblasts | 1.7 | 0.3 - 3.1 |
| Lymphoid and Other Cells | 16.2 | 10.5 - 21.9 |
| Lymphocytes | 15.8 | 10.1 - 21.5 |
| Plasma Cells | 1.3 | 0.4 - 2.2 |
| Myeloid to Erythroid (M:E) Ratio | 2.5:1 | 1.5:1 - 3.5:1 |
Note: This table is compiled from established hematology resources and represents typical findings in healthy adults. Staining is typically performed with a Romanowsky stain, such as Wright-Giemsa, which has this compound as a key component.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of bone marrow aspirate smears and the staining procedure using an this compound-based stain.
Protocol 1: Bone Marrow Aspirate Smear Preparation
Materials:
-
Fresh bone marrow aspirate collected in an EDTA anticoagulant tube
-
Clean, grease-free glass microscope slides
-
Spreader slide with a smooth, polished edge
-
Pasteur pipette or a small wooden applicator stick
-
Staining rack
Procedure:
-
Gently mix the bone marrow aspirate sample to ensure homogeneity.
-
Using a Pasteur pipette or applicator stick, place a small drop of the aspirate (approximately 2-3 mm in diameter) in the center of a clean microscope slide, about 1 cm from the frosted end.
-
Hold the spreader slide at a 30-45 degree angle in front of the drop of aspirate.
-
Move the spreader slide back to make contact with the drop, allowing the aspirate to spread along the edge of the spreader.
-
With a smooth, steady motion, push the spreader slide forward to the end of the slide, creating a feathered edge. The ideal smear should be about two-thirds the length of the slide and have a smooth transition from thick to thin.
-
Prepare several smears to ensure at least one is of good quality.
-
Allow the smears to air dry completely on a flat surface. This can be expedited by using a small fan. Do not heat-fix the slides.
Protocol 2: this compound Staining (Wright-Giemsa Method)
Materials:
-
Air-dried bone marrow aspirate smears
-
Wright-Giemsa stain solution (containing Azure B and Eosin Y)
-
Phosphate buffer solution (pH 6.8)
-
Methanol (for fixation)
-
Distilled water
-
Coplin jars or a staining dish
-
Slide rack
Procedure:
-
Fixation: Immerse the air-dried smears in a Coplin jar containing absolute methanol for 1-5 minutes. This step fixes the cells to the slide.
-
Remove the slides from the methanol and allow them to air dry completely.
-
Staining: Place the fixed slides on a staining rack. Flood the slides with the Wright-Giemsa stain solution and let it stand for 2-3 minutes.
-
Buffering: Without removing the stain, add an equal volume of the phosphate buffer solution (pH 6.8) directly onto the stain. Mix gently by blowing on the surface of the fluid until a metallic sheen (scum) appears.
-
Allow the stain-buffer mixture to remain on the slides for 5-10 minutes. The exact time may need to be optimized based on the stain's potency and desired staining intensity. Thicker smears may require longer staining times.
-
Rinsing: Gently rinse the slides with a stream of distilled water until the water runs clear. Be careful not to wash the smear off the slide.
-
Drying: Wipe the back of the slides to remove excess water and place them in a vertical position on a rack to air dry completely.
-
Once dry, the slides are ready for microscopic examination.
Visualizations
Hematopoietic Signaling and Differentiation Pathways
The following diagrams illustrate the key signaling pathways and cellular differentiation processes that are assessed through the morphological analysis of this compound stained bone marrow aspirates.
Caption: Overview of Hematopoiesis.
Caption: Myeloid Cell Differentiation Pathways.
Experimental Workflow
The following diagram outlines the general workflow for bone marrow aspirate analysis using this compound staining.
Caption: Bone Marrow Aspirate Analysis Workflow.
References
Application Notes and Protocols: Azure B Eosinate in Cytopathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azure B eosinate is a vital stain in the field of cytopathology, playing a crucial role in the morphological assessment of cellular samples. It is a member of the Romanowsky family of stains, which are neutral stains composed of a cationic (basic) dye, Azure B, and an anionic (acidic) dye, Eosin Y.[1][2] This combination allows for the differential staining of cellular components, providing excellent nuclear and cytoplasmic detail.[3] Azure B, a thiazine dye, has a high affinity for acidic cellular components, such as the nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm, staining them in varying shades of blue to purple.[3][4] Conversely, Eosin Y stains basic components, such as the cytoplasm and cytoplasmic granules, in shades of pink, red, or orange.
The unique interaction between Azure B and Eosin Y with cellular components results in the "Romanowsky effect," characterized by a distinctive purple coloration of chromatin in the cell nucleus. This effect is fundamental to the high-quality morphological detail achieved with these stains, enabling the clear differentiation of various cell types and the identification of pathological changes. In cytopathology, this compound-based stains are widely utilized for the examination of fine-needle aspirates, body fluids, and hematopoietic tissues.
Applications in Cytopathology
The primary applications of this compound in cytopathology include:
-
Fine-Needle Aspiration (FNA) Cytology: this compound stains are invaluable for the rapid evaluation of FNA samples from various organs, including lymph nodes, thyroid, salivary glands, and soft tissue masses. The stain provides excellent visualization of nuclear features, such as chromatin pattern and nucleoli, as well as cytoplasmic characteristics, aiding in the diagnosis of benign and malignant conditions.
-
Hematopathology: As a key component of Wright's and Giemsa stains, this compound is the gold standard for the morphological analysis of peripheral blood smears and bone marrow aspirates. It allows for the precise differentiation of hematopoietic cells, the identification of abnormal cell morphologies in leukemia and other hematological disorders, and the detection of blood-borne parasites.
-
Body Fluid Cytology: The examination of serous effusions (pleural, peritoneal, and pericardial fluids), cerebrospinal fluid, and urine cytology benefits from the clear cellular detail provided by this compound-based stains. These stains aid in the identification of malignant cells, inflammatory cells, and infectious agents.
-
Detection of Microorganisms: The characteristic staining properties of this compound facilitate the detection of various microorganisms in cytological specimens, including bacteria, fungi, and protozoa like Plasmodium (the causative agent of malaria).
Experimental Protocols
Below are detailed protocols for the preparation and use of this compound-based stains in cytopathology.
Protocol 1: Preparation of this compound Stock Solution (Giemsa-type)
This protocol describes the preparation of a stock solution that can be diluted for use in various cytological staining procedures.
Materials:
-
Azure B powder
-
Methylene Blue powder
-
Eosin Y powder
-
Glycerol
-
Methanol, absolute
-
Distilled water
-
Phosphate buffer, pH 6.8
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Glass beakers and graduated cylinders
-
Filtration apparatus with filter paper
Procedure:
-
Prepare Azure II Eosinate Powder: Mix equal ratios of Azure B, Methylene Blue, and Eosin Y powder dyes.
-
Dissolve Dyes: In a clean glass beaker, combine:
-
Azure II powder: 0.8 g
-
Azure II Eosinate powder: 3.0 g
-
Glycerol: 250 mL
-
Methanol: 250 mL
-
-
Heating and Stirring: Place the beaker on a magnetic stirrer with a heating mantle or in a water bath. Heat the solution to 60°C while stirring continuously for 60 minutes to ensure complete dissolution of the dyes.
-
Cooling and Filtration: Allow the solution to cool to room temperature. Filter the stock solution using filter paper to remove any undissolved particles.
-
Storage: Store the stock solution in a tightly capped, dark glass bottle at room temperature. The solution is stable for several months.
Protocol 2: Staining of Fine-Needle Aspiration Smears
This protocol is suitable for the staining of air-dried smears obtained from fine-needle aspiration procedures.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Phosphate buffer, pH 6.8
-
Methanol, absolute
-
Distilled water
-
Xylene or xylene substitute
-
Mounting medium
Equipment:
-
Coplin jars or staining dishes
-
Microscope slides with air-dried smears
-
Pipettes
-
Microscope
Procedure:
-
Fixation: Fix the air-dried smears in absolute methanol for 1-5 minutes.
-
Working Solution Preparation: Prepare a fresh working staining solution by diluting the this compound stock solution 1:10 with phosphate buffer (pH 6.8). For example, mix 1 mL of stock solution with 9 mL of buffer.
-
Staining: Immerse the fixed slides in the working staining solution for 15-30 minutes. The optimal staining time may vary depending on the sample type and thickness.
-
Rinsing: Briefly rinse the slides in phosphate buffer (pH 6.8) to remove excess stain.
-
Differentiation (Optional): If the stain is too intense, differentiate the slides by briefly dipping them in 0.1% acetic acid in distilled water, followed by a thorough rinse in distilled water. This step should be monitored microscopically.
-
Dehydration: Dehydrate the slides through ascending grades of alcohol (e.g., 70%, 95%, and 100% ethanol), with 1-2 minute immersions in each.
-
Clearing: Clear the slides in two changes of xylene or a xylene substitute for 2-3 minutes each.
-
Mounting: Coverslip the slides using a permanent mounting medium.
Data Presentation
Table 1: Comparison of this compound (Romanowsky-type) and Papanicolaou (Pap) Stains in Cytopathology
| Feature | This compound (Romanowsky-type) | Papanicolaou (Pap) Stain |
| Fixation | Primarily air-dried smears; methanol fixation. | Wet fixation (95% ethanol). |
| Staining Time | Rapid (can be as short as 90 seconds for modified versions). | Longer, multi-step process. |
| Nuclear Detail | Excellent visualization of chromatin pattern, nuclear membrane, and nucleoli. | Excellent, crisp nuclear detail with well-defined chromatin. |
| Cytoplasmic Detail | Good cytoplasmic differentiation with metachromatic staining of granules. | Excellent cytoplasmic transparency and polychromatic staining. |
| Background | Clear background, especially with rehydration techniques that lyse red blood cells. | Can have more background staining from proteinaceous material. |
| Primary Application | Hematopathology, FNA cytology, detection of microorganisms. | Gynecologic cytology (Pap test), non-gynecologic cytology. |
| Advantages | Rapid, simple, excellent for hematopoietic and lymphoid cells, highlights cytoplasmic details and microorganisms. | Superior for nuclear grading of tumors, provides cytoplasmic transparency ideal for assessing nuclear-cytoplasmic ratio. |
| Disadvantages | Less cytoplasmic transparency compared to Pap stain, may not be as effective for dense cell clusters. | More complex and time-consuming, alcohol fixation can cause cell shrinkage. |
Mandatory Visualizations
Caption: Experimental workflow for this compound staining of FNA smears.
Caption: Principle of differential staining with this compound.
References
Application Notes and Protocols: Azure B Eosinate for Parasite Detection in Blood Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azure B eosinate is a critical component of Romanowsky-type stains, which are widely used in hematology and parasitology for the microscopic examination of blood films.[1] These stains are renowned for producing a wide spectrum of colors, allowing for the detailed differentiation of various cellular components, a phenomenon known as the Romanowsky-Giemsa effect.[1] This effect is crucial for the morphological identification of blood-borne parasites such as Plasmodium species (the causative agents of malaria) and microfilariae.[1][2]
The staining mechanism relies on the interaction between a cationic (basic) thiazine dye, primarily Azure B, and an anionic (acidic) xanthene dye, Eosin Y. Azure B, an oxidation product of methylene blue, binds to acidic cellular components like the chromatin of nuclei and the RNA in ribosomes, staining them in shades of blue to purple. Eosin Y, conversely, binds to basic components such as hemoglobin and eosinophilic granules, rendering them pink or red. The formation of a purple Azure B-Eosin Y complex is particularly important for staining the chromatin of parasite nuclei, making them conspicuous against the background of the blood cells.
Standardization of the Azure B content in staining solutions is crucial for achieving reproducible and high-quality staining results, as variations in the Azure B to methylene blue ratio can significantly impact the visualization of parasites and host cells. This document provides detailed protocols and data for the application of this compound-based stains in the detection of parasites in blood films.
Data Presentation
Table 1: Influence of Thiazine Dye Ratios on Staining Quality for Malaria Parasites
| Azure B: Methylene Blue: Eosin Y Ratio | Staining Outcome for Plasmodium and Blood Cells | Reference |
| ~6:3:10 (Traditional Giemsa) | Standard, effective staining. | |
| 5:7:10 (Lillie's 1943 Formula) | Good quality staining, often used as a standard for comparison. | |
| 4:8:10 | Improved staining of malaria parasites and blood cells compared to the 5:7:10 ratio. | |
| 3:9:10 | Further improvement in the staining of malaria parasites and blood cells. | |
| 2:10:10 | Superior staining for malaria diagnosis, with sharper differentiation. |
Table 2: Components of this compound-Based Stains
| Component | Chemical Class | Function in Staining | Resulting Color |
| Azure B | Cationic Thiazine Dye | Binds to acidic structures (DNA, RNA). Essential for the Romanowsky-Giemsa effect. | Blue to purple (e.g., parasite chromatin, leukocyte nuclei). |
| Eosin Y | Anionic Xanthene Dye | Binds to basic structures (hemoglobin, eosinophil granules). | Pink to red (e.g., erythrocytes, eosinophil granules). |
| Methylene Blue | Cationic Thiazine Dye | Stains nucleoli and enhances the appearance of neutrophil granules. | Blue. |
| Methanol | Fixative | Fixes the blood film to the slide, preserving cellular morphology. | N/A. |
| Glycerol | Stabilizer | Prevents the precipitation of the dye components in the stock solution. | N/A. |
| Buffered Water (pH 6.8-7.2) | Diluent & Solvent | Controls the pH of the staining reaction, which is critical for proper ionization of dyes and cellular components. | N/A. |
Experimental Protocols
Protocol 1: Preparation of Giemsa Stock Solution with this compound
This protocol is based on formulations for Giemsa stain, a common Romanowsky-type stain utilizing this compound.
Materials:
-
Azure II Eosinate powder
-
Azure II powder (contains Azure B and Methylene Blue)
-
Glycerol
-
Methanol
-
Glass beads
-
Brown bottle (500 ml)
-
Shaker
-
Whatman #1 filter paper
Procedure:
-
To a 500 ml brown bottle containing glass beads, add the following in order:
-
Azure II powder: 0.8 g
-
Azure II Eosinate powder: 3.0 g
-
Glycerol: 250 ml
-
Methanol: 250 ml
-
-
Screw the cap on tightly.
-
Place the bottle on a shaker and shake moderately for 30 to 60 minutes. Alternatively, stir the solution and heat in a water bath at 50-60°C for 60 minutes.
-
Allow the solution to age for at least 14 days, with daily shaking, to ensure complete dissolution and maturation of the stain.
-
Before use, filter a small amount of the stock solution through Whatman #1 filter paper.
-
Store the stock solution in a tightly stoppered bottle at room temperature. The stain is stable indefinitely and improves with age.
Protocol 2: Preparation of Blood Films for Parasite Detection
High-quality thick and thin blood films are essential for accurate parasite detection and identification.
Materials:
-
Fresh whole blood (venous blood with EDTA anticoagulant or capillary blood)
-
Clean, grease-free microscope slides
-
Spreader slide or applicator stick
-
Absolute methanol
Procedure for Thin Blood Films:
-
Place a small drop of blood near the frosted end of a clean slide.
-
Bring a spreader slide at a 30-45° angle to the drop of blood, allowing the blood to spread along the edge of the spreader.
-
Push the spreader slide smoothly and quickly along the length of the flat slide to create a thin smear with a feathered edge.
-
Allow the thin film to air dry completely.
-
Fix the thin film by dipping it in absolute methanol for 1-2 minutes.
-
Allow the fixed slide to air dry.
Procedure for Thick Blood Films:
-
Place a small drop of blood in the center of a clean slide.
-
Using the corner of another slide or an applicator stick, spread the blood in a circular motion to an area about the size of a dime (1.5 cm²). The smear should be thick enough that newsprint is barely legible through it when wet.
-
Lay the slide flat and allow it to dry thoroughly for several hours at room temperature. Protect from dust.
-
Do not fix the thick film with methanol. The red blood cells need to be lysed during the staining process.
Protocol 3: Staining of Blood Films with this compound (Giemsa Method)
Materials:
-
Giemsa stock solution (from Protocol 1)
-
Phosphate buffer, pH 7.2 (working solution)
-
Staining jars (e.g., Coplin jars)
-
Deionized water
-
Triton X-100 (optional, for rinse buffer)
Procedure:
-
Preparation of Working Stain Solution: Prepare a fresh 2.5% working Giemsa solution by diluting the stock solution with phosphate buffer pH 7.2. For example, add 1 ml of filtered Giemsa stock to 39 ml of buffer. Mix well.
-
Staining:
-
Place the fixed thin films and unfixed thick films into a staining jar containing the working Giemsa solution.
-
Stain for 45-60 minutes. Staining times may need to be optimized based on the specific stain formulation and desired results.
-
-
Rinsing:
-
Prepare a rinse buffer by adding 2 drops of Triton X-100 to 40 ml of the working phosphate buffer in a separate staining jar.
-
Remove the thin film slides and rinse by dipping them 3-4 times in the rinse buffer.
-
Thick films should be left in the rinse buffer for 5 minutes to allow for complete lysis of red blood cells and removal of excess stain.
-
-
Drying: Place the slides upright in a rack and allow them to air dry completely before examination.
Protocol 4: Microscopic Examination
Procedure:
-
Begin by examining the slide under a low power objective (e.g., 10x) to assess the overall staining quality and to detect large parasites like microfilariae.
-
For detailed examination, switch to an oil immersion objective (e.g., 100x).
-
On the thin film, examine the feathered edge where red blood cells are in a monolayer to identify parasite morphology and species.
-
On the thick film, systematically scan a large number of fields to detect the presence of parasites. The thick film concentrates the blood elements, increasing the sensitivity of detection for low-level parasitemia.
Expected Staining Results:
-
Parasite Chromatin: Red to purple
-
Parasite Cytoplasm: Blue
-
Erythrocytes (Red Blood Cells): Pink to orange
-
Leukocyte Nuclei: Dark blue to purple
-
Neutrophil Granules: Purple to pink
-
Platelets: Light blue with purple granules
Visualizations
Caption: Staining mechanism of this compound.
Caption: Workflow for parasite detection using this compound.
References
Application Notes and Protocols for Chromosome Staining with Azure B Eosinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the staining of metaphase chromosomes using Azure B eosinate, a key component of Romanowsky-Giemsa stains. This method is fundamental in cytogenetics for the visualization and analysis of chromosome morphology, number, and banding patterns.
Introduction
This compound is a salt complex formed between the cationic thiazine dye, Azure B, and the anionic xanthene dye, Eosin Y. This complex is a primary component of Giemsa stain, widely used in histology and hematology.[1][2] In cytogenetics, this compound staining is crucial for identifying chromosomal abnormalities.[3][4][5] The mechanism involves the intercalation of the planar Azure B molecule into the DNA double helix, particularly in AT-rich regions. The negatively charged phosphate backbone of DNA facilitates the binding of the cationic Azure B. Subsequently, the anionic Eosin Y binds to the Azure B-DNA complex, resulting in the characteristic purple to dark blue staining of the chromosomes.
Data Presentation
Table 1: Reagents for Chromosome Preparation and Staining
| Reagent | Component | Concentration/Amount | Purpose |
| Cell Culture Medium | RPMI 1640 or DMEM | As required | Cell growth |
| Mitotic Arresting Agent | Colcemid Solution | 10 µg/mL | Metaphase arrest |
| Hypotonic Solution | Potassium Chloride (KCl) | 0.075 M | Swelling of cells |
| Fixative | Methanol:Glacial Acetic Acid | 3:1 (v/v) | Cell fixation |
| Giemsa Stock Solution | Giemsa Powder (containing this compound) | 3.8 g | Staining |
| Methanol | 250 mL | Solvent | |
| Glycerol | 250 mL | Stabilizer | |
| Phosphate Buffer | KH2PO4 and Na2HPO4 | 0.067 M, pH 6.8 | Dilution and rinsing |
| Working Stain Solution | Giemsa Stock Solution | 1 part | Staining |
| Phosphate Buffer (pH 6.8) | 9 parts | Dilution |
Table 2: Key Experimental Parameters
| Step | Parameter | Value |
| Mitotic Arrest | Incubation Time | 1-2 hours |
| Hypotonic Treatment | Incubation Time | 15-20 minutes |
| Fixation | Number of Washes | 3 |
| Staining | Incubation Time | 10-15 minutes |
| Differentiation | Acetic Acid | Brief rinse (optional) |
Experimental Protocols
This protocol is designed for staining chromosomes from cultured cells.
Part 1: Metaphase Chromosome Preparation
-
Cell Culture and Mitotic Arrest:
-
Culture cells in appropriate medium until they reach 70-80% confluency.
-
Add Colcemid solution to a final concentration of 0.1 µg/mL.
-
Incubate the cells for 1-2 hours at 37°C to arrest them in metaphase.
-
-
Cell Harvesting:
-
For adherent cells, trypsinize to detach them from the culture flask. For suspension cells, proceed directly to the next step.
-
Transfer the cell suspension to a centrifuge tube and spin at 200 x g for 5 minutes.
-
Discard the supernatant.
-
-
Hypotonic Treatment:
-
Resuspend the cell pellet gently in 5-10 mL of pre-warmed (37°C) 0.075 M KCl solution.
-
Incubate at 37°C for 15-20 minutes. This step is critical for swelling the cells and spreading the chromosomes.
-
-
Fixation:
-
Add 1 mL of freshly prepared, ice-cold fixative (3:1 methanol:glacial acetic acid) to the cell suspension and mix gently.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, leaving a small amount of liquid to resuspend the pellet.
-
Add 5-10 mL of fresh, ice-cold fixative dropwise while gently vortexing.
-
Repeat the centrifugation and fixation steps two more times to ensure the cells are well-fixed.
-
-
Slide Preparation:
-
After the final wash, resuspend the cell pellet in a small volume of fresh fixative to achieve a slightly milky suspension.
-
Drop the cell suspension from a height of about 30 cm onto clean, ice-cold glass microscope slides.
-
Allow the slides to air dry completely.
-
Part 2: Chromosome Staining with this compound (Giemsa)
-
Preparation of Staining Solutions:
-
Giemsa Stock Solution: Dissolve 3.8 g of Giemsa powder in 250 mL of methanol. Add 250 mL of glycerol and mix well. Allow the solution to mature for at least 2-3 weeks before use.
-
Phosphate Buffer (pH 6.8): Prepare a 0.067 M phosphate buffer by mixing appropriate amounts of monobasic potassium phosphate and dibasic sodium phosphate solutions.
-
Working Stain Solution: Dilute the Giemsa stock solution 1:10 with the phosphate buffer (pH 6.8). This working solution should be prepared fresh before each use.
-
-
Staining Procedure:
-
Immerse the air-dried slides with chromosome spreads into the freshly prepared working stain solution.
-
Stain for 10-15 minutes.
-
Rinse the slides briefly in distilled water.
-
Differentiate the staining by briefly rinsing in a very dilute acetic acid solution (a few drops in 100 mL of water) if necessary to improve contrast. This step should be monitored microscopically.
-
Rinse the slides again in distilled water and allow them to air dry completely.
-
-
Microscopic Examination:
-
Mount the slides with a coverslip using a suitable mounting medium.
-
Examine the chromosomes under a bright-field microscope. Chromosomes will appear in varying shades of purple to dark blue.
-
Mandatory Visualizations
References
Azure B Eosinate: Application Notes and Protocols for Staining Microbial Specimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azure B eosinate is a crucial component of the Romanowsky group of stains, which are widely used in hematology and cytopathology for the differential staining of blood cells and the detection of parasites.[1][2][3] This polychromatic stain is a complex of the cationic dye Azure B and the anionic dye Eosin Y.[4] The differential staining properties arise from the interaction of these dyes with cellular components of varying acidity and basicity, resulting in a spectrum of colors from blue and purple to pink and orange.[5] In microbiology, this compound, primarily as a key ingredient in Giemsa and other Romanowsky-type stains, is invaluable for the visualization and identification of a wide range of microbial specimens, including bacteria, fungi, and parasites.
The cationic Azure B has a high affinity for acidic cellular components such as the nucleic acids (DNA and RNA) in the nucleus and ribosomes, staining them in shades of blue to purple. Conversely, the anionic Eosin Y binds to basic components like hemoglobin and eosinophilic granules, imparting a pink or reddish color. This differential staining allows for the clear visualization of microbial morphology, intracellular inclusions, and the host cellular response.
These application notes provide detailed protocols for the preparation and use of this compound-based stains for various microbial specimens, along with a summary of its performance characteristics.
Data Presentation
Table 1: Performance of Giemsa Stain (containing this compound) for the Detection of Various Microorganisms
| Microorganism | Method | Sensitivity (%) | Specificity (%) | Reference |
| Helicobacter pylori | Histopathology | 88 - 93.3 | 98 - 100 | |
| Helicobacter pylori (in non-active cases) | Histopathology | 33.6 | 98.8 | |
| Trichomonas vaginalis | Vaginal Smear | 52.38 - 80 | 98.3 | |
| Fungal Elements (General) | Histopathology | 89 | 91 | |
| Cryptosporidium oocysts | Fecal Smear | ~80 (presumptive) | Not specified |
Note: The performance of Giemsa stain can be influenced by factors such as the density of microorganisms, the presence of inflammation, and the specific staining protocol used. For instance, the sensitivity of Giemsa for Helicobacter pylori detection is significantly lower in non-active cases of gastritis.
Experimental Protocols
Protocol 1: Preparation of Giemsa Stock Solution (from Azure II Eosinate)
This protocol describes the preparation of a Giemsa stock solution using Azure II Eosinate, a powder dye mixture containing Azure B, Methylene Blue, and Eosin Y.
Materials:
-
Azure II Eosinate powder
-
Azure II powder (contains Azure B)
-
Glycerol
-
Methanol
-
Distilled water
-
Heatable water bath
-
Filter paper
Procedure:
-
In a suitable container, mix 3 g of Azure II Eosinate powder with 0.8 g of Azure II powder.
-
Add 250 ml of glycerol and 250 ml of methanol to the powder mixture.
-
Stir the solution thoroughly to ensure the dyes are well-dispersed.
-
Heat the solution in a water bath at 60°C for 60 minutes, stirring occasionally.
-
Allow the solution to cool to room temperature.
-
Filter the solution through filter paper to remove any undissolved particles.
-
Store the stock solution in a tightly sealed, dark bottle at room temperature.
Protocol 2: General Staining of Microbial Smears with Giemsa Stain
This protocol provides a general procedure for staining air-dried microbial smears.
Materials:
-
Giemsa stock solution (prepared as in Protocol 1)
-
Phosphate buffer (pH 7.2)
-
Methanol (absolute)
-
Coplin staining jars
-
Microscope slides with fixed microbial smears
-
Distilled water
Procedure:
-
Prepare a working Giemsa solution by diluting the stock solution 1:10 to 1:20 with phosphate buffer (pH 7.2). The optimal dilution may vary depending on the specific application.
-
Fix the air-dried microbial smear by immersing the slide in absolute methanol for 3-5 minutes.
-
Allow the slide to air dry completely.
-
Immerse the fixed slide in the working Giemsa solution in a Coplin jar. Staining time can range from 20 to 60 minutes, depending on the microorganism and the thickness of the smear.
-
After staining, briefly rinse the slide by dipping it in a jar of phosphate buffer.
-
Allow the slide to air dry in an upright position.
-
Examine the stained smear under a microscope.
Expected Results:
-
Bacteria: Generally stain blue to violet.
-
Fungi (e.g., Histoplasma): Yeast forms stain blue, often seen within host cells.
-
Parasites (e.g., Plasmodium, Trichomonas): Chromatin appears red/purple, and cytoplasm appears blue.
-
Viral and Chlamydial Inclusion Bodies: Stain bluish to purple.
Protocol 3: Staining of Helicobacter pylori in Gastric Biopsy Imprints
This protocol is adapted for the rapid staining of H. pylori from gastric biopsy imprints.
Materials:
-
Giemsa working solution
-
Clean microscope slides
-
Gastric biopsy tissue
-
Methanol (absolute)
Procedure:
-
Gently touch the fresh gastric biopsy tissue onto a clean microscope slide to create an imprint.
-
Allow the imprint to air dry.
-
Fix the smear with absolute methanol for 1 minute.
-
Stain the slide with the working Giemsa solution for 10-20 minutes.
-
Rinse the slide with tap water and allow it to air dry.
-
Examine under oil immersion.
Expected Results:
-
H. pylori will appear as small, curved or spiral-shaped bacteria, staining dark blue to violet against a paler blue background of mucus and epithelial cells.
Protocol 4: Preparation and Use of a Standalone Azure B Staining Solution
This protocol is for the preparation of a simple Azure B stain, which can be useful for observing the general morphology of bacteria.
Materials:
-
Azure B powder
-
95% Ethanol
-
0.01% Potassium hydroxide solution
-
Microscope slides with fixed bacterial smears
Procedure:
-
Prepare a 0.23% Azure B solution by dissolving 0.03 g of Azure B powder in 3 ml of 95% ethanol. Swirl gently for about 30 seconds.
-
Add 10 ml of 0.01% potassium hydroxide solution to the ethanolic Azure B solution and mix.
-
Fix the air-dried bacterial smear in 99% ethanol for 1 minute and allow it to air dry.
-
Apply a drop of the Azure B staining solution to the fixed smear and leave it for approximately 5 minutes.
-
Gently wash the stain off with water.
-
Allow the slide to air dry and examine under the microscope.
Expected Results:
-
Bacterial cells will stain in varying shades of blue.
Visualizations
Caption: General experimental workflow for staining microbial specimens with this compound.
Caption: Logical relationship of this compound components to microbial cell structures.
References
- 1. Romanowsky stain - Wikipedia [en.wikipedia.org]
- 2. Purified azure B as a reticulocyte stain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atom Scientific Ltd | News | Stains In Focus: The Development of the Romanowsky Technique [atomscientific.com]
- 4. Azure B-eosin Y stain as the standard Romanowsky-Giemsa stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Optimizing Azure B Eosinate Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Azure B eosinate staining time and temperature. The following question-and-answer format directly addresses common issues to help you achieve consistent and high-quality staining results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound staining?
This compound is a type of Romanowsky stain, which is a neutral stain composed of a mixture of the basic dye Azure B and the acidic dye eosin Y.[1] The basic Azure B has a high affinity for acidic components of the cell, such as the nucleic acids (DNA and RNA) in the nucleus, staining them in shades of blue to purple.[1][2] Conversely, the acidic eosin Y binds to basic components, like proteins in the cytoplasm and granules, staining them in shades of pink, red, or orange.[1] The resulting differential staining allows for the clear visualization and morphological assessment of various cellular components.
Q2: What are the critical factors influencing the outcome of this compound staining?
The final result of this compound staining is influenced by several factors, including:
-
Stain Concentration: The ratio of Azure B to eosin Y is crucial for achieving the correct color balance.
-
Staining Time: The duration of exposure to the stain directly impacts the intensity of the colors.
-
Buffer pH: The pH of the buffer solution significantly affects the binding of the acidic and basic dyes. A more acidic buffer (e.g., pH 6.8) enhances eosinophilic (red) staining, while a more alkaline buffer (e.g., pH 7.2) promotes basophilic (blue) staining.
-
Fixation: Proper and timely fixation is essential to preserve cellular morphology and prevent degradation, which can lead to poor staining.
-
Temperature: While most protocols are designed for room temperature, variations in temperature can affect the rate of the staining reaction.
Q3: How long should I stain my slides?
Staining time is dependent on the sample type, its thickness, and the dilution of the stain. It is often necessary to determine the optimal time experimentally. For instance, longer staining times are generally required for bone marrow smears compared to peripheral blood smears. More dilute staining solutions typically require longer incubation times to achieve satisfactory results.
Troubleshooting Guide
Issue 1: Staining is too Blue (Excessive Basophilic Staining)
Possible Causes & Solutions
| Cause | Recommended Action |
| Staining time in the stain/buffer mix is too long. | Reduce the duration the slides are in the stain/buffer solution. This is the primary step where the staining reaction occurs. |
| Buffer pH is too high (alkaline). | Switch from a pH 7.2 buffer to a pH 6.8 buffer. This will increase the intensity of the eosinophilic (red) components. |
| Smear or section is too thick. | Prepare thinner smears or sections to ensure proper stain penetration and differentiation. |
| Insufficient washing. | Ensure adequate rinsing after staining to remove excess blue dye. |
| Sample degradation due to delayed fixation. | Fix fresh smears immediately after preparation to prevent structural degradation that can lead to overly basophilic staining. |
Issue 2: Staining is too Pink/Red (Excessive Eosinophilic Staining)
Possible Causes & Solutions
| Cause | Recommended Action |
| Buffer pH is too low (acidic). | Switch from a pH 6.8 buffer to a pH 7.2 buffer to enhance the basophilic (blue) staining of the nuclei. |
| Staining time is too short. | Increase the staining time to allow for adequate uptake of the Azure B dye by the nuclei. |
| Over-differentiation. | If using an acid differentiation step, reduce the time in the acid solution. |
| Excessive washing. | Over-washing can strip the Azure B from the nuclei. Reduce the duration or agitation during the washing step. |
Issue 3: Staining is Weak or Faint
Possible Causes & Solutions
| Cause | Recommended Action |
| Staining time is insufficient. | Increase the incubation time in the staining solution. |
| Stain is too dilute or expired. | Use a fresh, properly diluted working solution. Stock solutions are generally stable, but diluted working solutions can lose their staining capacity and should be replaced regularly, often after a few hours. |
| Inadequate fixation. | Ensure the specimen is properly fixed. For blood smears, methanol fixation is common. For paraffin sections, ensure complete deparaffinization and rehydration. |
| Sample has been stored for too long before staining. | Use freshly prepared slides whenever possible. |
Issue 4: Precipitate on the Stained Slide
Possible Causes & Solutions
| Cause | Recommended Action |
| Stain was not filtered. | Always filter the stock and/or working stain solution before use. |
| An iridescent film (scum) formed on the staining solution. | This can occur with overuse of the staining solution. Change the staining solution more frequently. |
| Slides were allowed to dry during the staining process. | Keep the slides moist throughout the entire staining procedure. |
Data Presentation: Recommended Starting Parameters
The following tables provide recommended starting parameters for this compound staining (often as a component of Giemsa or similar stains). These should be optimized for your specific laboratory conditions and sample types.
Table 1: Staining Time and Dilution for Blood and Bone Marrow Smears
| Sample Type | Stain Dilution (Stain:Buffer) | Recommended Staining Time |
| Peripheral Blood Smear (Thin Film) | 1:20 | 20 minutes |
| Peripheral Blood Smear (Thick Film) | 1:50 | 50 minutes |
| Bone Marrow Smear | 1:20 to 1:30 | 30 - 45 minutes |
Table 2: General Parameters for Paraffin-Embedded Tissue Sections
| Parameter | Recommendation |
| Staining Time | 30 - 60 minutes |
| Temperature | Room Temperature (approx. 20-25°C) |
| Buffer pH | 6.8 - 7.2 |
Experimental Protocols
Protocol 1: Optimizing Staining Time for Paraffin Sections
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate standard paraffin-embedded tissue sections (4-5 µm thick) to water.
-
Buffer Incubation (Optional): Incubate sections in a phosphate buffer at the desired pH (e.g., 6.8) for 10-15 minutes.
-
Stain Preparation: Prepare a fresh working solution of this compound stain diluted with the phosphate buffer at a 1:10 ratio. Filter the solution.
-
Staining: Stain a series of slides for different durations (e.g., 20, 30, 45, 60, and 75 minutes).
-
Rinsing: Briefly rinse the slides in the phosphate buffer to remove excess stain.
-
Differentiation (Optional): If necessary, differentiate briefly in a dilute acetic acid solution to clarify nuclear detail.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a synthetic resinous medium.
-
Evaluation: Microscopically evaluate the staining intensity and color balance for each time point to determine the optimal duration.
Protocol 2: Optimizing Staining Temperature
-
Prepare Slides: Use a set of uniformly prepared slides (e.g., blood smears or deparaffinized tissue sections).
-
Equilibrate Reagents: Bring the staining and buffer solutions to the desired temperatures (e.g., 18°C, 25°C, and 30°C). This can be achieved using a water bath.
-
Staining: Stain one set of slides at each temperature for a predetermined optimal time (from Protocol 1).
-
Rinsing and Dehydration: Follow the standard rinsing, differentiation (if needed), and dehydration steps.
-
Evaluation: Compare the staining results from each temperature. Note any differences in staining intensity or color balance. Higher temperatures may decrease the required staining time.
Visualizing Workflows and Logic
The following diagrams illustrate key processes for optimizing and troubleshooting this compound staining.
Caption: A generalized workflow for this compound staining.
References
How to prevent precipitate in Azure B eosinate solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitate formation in Azure B eosinate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of precipitation in this compound solutions?
A1: Precipitation in this compound solutions, commonly used in Romanowsky-type stains, is primarily due to the formation of an insoluble complex between the cationic (basic) thiazine dye, Azure B, and the anionic (acidic) dye, Eosin Y. This interaction is influenced by several factors including dye concentration, solvent composition, pH, and temperature. The precipitate is typically a thiazine-eosin complex with a molar ratio of approximately 2:1.[1]
Q2: How does the choice of solvent affect the stability of the solution?
A2: The solvent system is critical for maintaining the stability of this compound solutions. Methanol is a common solvent for dissolving the initial dyes.[2][3] Glycerol is often added to stock solutions to increase viscosity and stability, preventing the aggregation and precipitation of dye molecules. Dimethyl sulfoxide (DMSO) has also been shown to act as a stabilizer, and a mixture of Azure B thiocyanate and Eosin Y acid in DMSO has been identified as a particularly stable stock solution.[4]
Q3: What is the difference between a stock solution and a working solution, and how does this relate to precipitation?
A3: A stock solution is a concentrated form of the stain, typically prepared in a mixture of methanol and glycerol, and can be stable for several months when stored correctly. A working solution is a diluted form of the stock solution, usually prepared by adding a buffer. These working solutions are much more prone to precipitation and are generally only stable for a few hours. It is in the buffered working solution that the Azure B-Eosin Y complex is most likely to precipitate.
Q4: Can the purity of the dyes affect solution stability?
A4: Yes, the purity of both Azure B and Eosin Y dyes is a crucial factor for consistent and reproducible results, as well as for the stability of the solution. Contaminants can alter the ionic interactions and lead to unexpected precipitation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Precipitate forms in the stock solution upon storage. | 1. Improper storage conditions (e.g., exposure to light or extreme temperatures).2. Contamination of the solution.3. Solvent evaporation. | 1. Store the stock solution in a tightly sealed, dark glass bottle at a consistent room temperature (15-25°C).2. Ensure all glassware is clean and dry before preparation. Use high-purity dyes and solvents.3. Ensure the container is well-sealed to prevent solvent evaporation. |
| Precipitate forms immediately upon mixing the working solution (stock + buffer). | 1. Incorrect buffer pH.2. High concentration of dyes in the working solution.3. Rapid mixing or inappropriate mixing order. | 1. Use a buffer in the optimal pH range of 6.5-7.2. Verify the pH of your buffer before use.2. Prepare a more dilute working solution. Common dilutions range from 1:10 to 1:50 (stock:buffer).3. Add the stock solution to the buffer slowly while gently mixing. |
| A metallic sheen or scum forms on the surface of the working solution. | This is often an early sign of precipitation of the Azure B-Eosin Y complex. | 1. Filter the working solution through Whatman No. 1 filter paper before use.2. Prepare fresh working solution more frequently (ideally just before use). |
| Fine, crystalline precipitate is observed on stained slides. | 1. The working solution was not filtered.2. The slides were not properly rinsed after staining.3. The stain was allowed to dry on the slide during the staining process. | 1. Always filter the working solution immediately before use.2. Ensure thorough but gentle rinsing with the appropriate buffer or deionized water after the staining step.3. Do not allow the stain to dry on the slide. Keep the slide flooded with the staining solution for the duration of the incubation. |
Data Presentation
Table 1: Solubility of Azure B and Eosin Y in Common Solvents
| Dye | Solvent | Solubility | Reference |
| Azure B | Water | 50 mg/mL | |
| Ethanol | 8-10 mg/mL | ||
| DMSO | 10 mg/mL (with heating and sonication) | ||
| Eosin Y | Water | 0.8 mg/mL | |
| Ethanol | 1 mg/mL (free acid), 10 mg/mL (disodium salt) | ||
| DMSO | 250 mg/mL (with sonication) |
Note: Solubility can be influenced by temperature, pH, and the specific salt form of the dye.
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution (Modified from Giemsa Stain Preparations)
This protocol is based on common principles for preparing stable Romanowsky-type stain stock solutions.
Materials:
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Azure B powder (high purity)
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Eosin Y powder (high purity)
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Glycerol (analytical grade)
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Methanol (anhydrous, analytical grade)
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Magnetic stirrer and stir bar
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Heating mantle or water bath
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Dark glass storage bottle
Procedure:
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Dye Preparation: In a clean, dry beaker, combine 0.5 g of Azure B powder and 0.1 g of Eosin Y powder.
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Initial Dissolution: Add 50 mL of glycerol to the dye powders.
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Heating and Mixing: Place the beaker on a magnetic stirrer with a heating mantle or in a water bath. Gently heat the mixture to 50-60°C while stirring continuously. Continue heating and stirring for 1-2 hours, or until the dyes are completely dissolved. Do not exceed 60°C.
-
Cooling: Remove the beaker from the heat and allow the solution to cool to room temperature.
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Addition of Methanol: Slowly add 50 mL of anhydrous methanol to the cooled glycerol-dye mixture while stirring.
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Maturation: Transfer the final solution to a dark glass storage bottle and seal tightly. Allow the solution to "mature" for at least 2-4 weeks at room temperature in a dark place before use. This allows for the stabilization of the dye complexes.
-
Storage: Store the stock solution at room temperature (15-25°C) in a tightly sealed, dark bottle.
Protocol for Preparation of a Precipitate-Free Working Solution
Materials:
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This compound stock solution
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Phosphate buffer (pH 6.8)
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Volumetric flasks and pipettes
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Whatman No. 1 filter paper
Procedure:
-
Prepare Freshly: Prepare the working solution immediately before each staining procedure.
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Dilution: Based on your specific application, prepare a dilution of the stock solution with the phosphate buffer. A common starting dilution is 1:20 (e.g., 1 mL of stock solution to 19 mL of buffer).
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Filtration: Immediately before use, filter the diluted working solution through Whatman No. 1 filter paper to remove any microscopic precipitates.
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Usage: Use the filtered working solution for staining. Discard any unused working solution after a few hours, as it will begin to precipitate.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving precipitate in this compound solutions.
Caption: Chemical and physical interactions leading to precipitate formation in this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0086951A1 - Stabilized Romanowsky stain solution and method of preparation thereof - Google Patents [patents.google.com]
- 3. Stabilized Romanowsky stain solution and method of preparation thereof - Patent 0086951 [data.epo.org]
- 4. Stability study of Azure B, Eosin Y and commercial Romanowsky Giemsa stock solutions using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving contrast in Azure B eosinate stained slides.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Azure B eosinate staining protocols and achieve high-quality, high-contrast results.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of a well-stained this compound slide?
A properly stained slide should exhibit a clear differentiation of cellular components. Nuclei and basophilic material should appear in shades of blue to purple, while acidophilic material, such as cytoplasm and red blood cells, should be stained in varying shades of red or pink.[1]
Q2: My this compound staining solution appears to have lost its effectiveness. What could be the cause?
The stability of this compound staining solutions can be variable and is dependent on factors such as dye concentration, buffer molarity, and the presence of stabilizers like dimethylsulfoxide (DMSO).[2] Some solutions can lose their staining capacity shortly after preparation.[2][3] It is often recommended to use freshly prepared staining solutions for optimal results.[4]
Q3: What is the role of pH in this compound staining?
The pH of the staining and differentiation solutions is critical for achieving the desired contrast. The buffer pH influences the binding of both Azure B and eosin to their respective cellular targets. Generally, a more acidic environment favors eosin staining, while a more alkaline environment enhances Azure B staining.
Q4: Can I use this compound staining for both paraffin-embedded and frozen sections?
Yes, this compound staining can be adapted for both paraffin-embedded and frozen tissue sections. However, the pre-staining protocols, such as deparaffinization and fixation, will differ significantly between the two sample types.
Troubleshooting Guide
Poor contrast in this compound stained slides is a common issue that can arise from several factors in the staining protocol. This guide addresses specific problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak Nuclear Staining (Pale Blue Nuclei) | 1. Staining time is too short. 2. Azure B concentration is too low. 3. Differentiation step is too long or aggressive. 4. pH of the staining solution is too acidic. | 1. Increase the staining time in the Azure B solution. 2. Increase the concentration of Azure B in the staining solution. 3. Reduce the time in the differentiating solution or use a less acidic buffer. 4. Adjust the pH of the staining solution to be more alkaline. |
| Weak Cytoplasmic/Eosinophilic Staining (Pale Pink Cytoplasm) | 1. Eosin concentration is too low. 2. Staining time in eosin is too short. 3. pH of the eosin solution is too alkaline. 4. Excessive washing after eosin staining. | 1. Increase the concentration of eosin in the staining solution. 2. Increase the incubation time in the eosin solution. 3. Adjust the pH of the eosin solution to be more acidic. 4. Reduce the duration or intensity of the post-eosin washing steps. |
| Overall Weak Staining and Poor Contrast | 1. Improper fixation. 2. Incomplete deparaffinization (for paraffin sections). 3. Staining solution has degraded. 4. Incorrect buffer pH. | 1. Ensure the tissue was adequately fixed. The choice of fixative can also impact staining. 2. Ensure complete removal of paraffin by using fresh xylene or a xylene substitute for the recommended duration. 3. Prepare fresh staining solutions. The stability of the Azure B-Eosin Y mixture can be variable. 4. Verify and adjust the pH of your buffers and staining solutions as it is a critical factor. |
| Precipitate or Crystals on the Tissue Section | 1. Staining solution was not filtered. 2. Dyes have precipitated out of the solution. 3. Slides were allowed to dry during the staining process. | 1. Filter the staining solution before use. 2. Ensure the dyes are fully dissolved when preparing the staining solution. Consider the use of solvents like methanol or glycerol to aid dissolution. 3. Keep the slides moist throughout the entire staining procedure. |
Experimental Protocols
Protocol 1: this compound Staining for Paraffin-Embedded Sections
This protocol provides a general guideline for staining paraffin-embedded tissue sections. Optimization of incubation times and solution concentrations may be necessary depending on the tissue type and thickness.
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Deparaffinization and Rehydration:
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Immerse slides in two changes of xylene for 5 minutes each.
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Transfer slides through two changes of 100% ethanol for 3 minutes each.
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Hydrate through 95% and 70% ethanol for 3 minutes each.
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Rinse in distilled water.
-
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Staining:
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Stain in Azure B solution for 2-5 minutes.
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Briefly rinse in distilled water.
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Differentiate in a buffered solution (e.g., McIlvaine buffer at pH 4.3) by dipping several times. The degree of differentiation should be monitored microscopically.
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Briefly rinse in distilled water.
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Counterstain with Eosin Y solution for 30 seconds to 2 minutes.
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Briefly rinse in distilled water.
-
-
Dehydration and Mounting:
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Dehydrate the sections through 95% ethanol and two changes of 100% ethanol for 3 minutes each.
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Clear in two changes of xylene for 5 minutes each.
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Mount with a xylene-based mounting medium.
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Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor contrast in this compound staining.
Caption: A flowchart for troubleshooting suboptimal this compound staining results.
References
Azure B Eosinate Stain Stability: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the stability of Azure B Eosinate stain.
Frequently Asked Questions (FAQs)
Q1: My this compound stain solution has formed a precipitate. What is the cause and how can I resolve it?
A1: Precipitate formation in this compound stain solutions is a common issue. It can be caused by several factors, including:
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Aging: Over time, the dye components can aggregate and precipitate out of solution. Romanowsky-type stains have a limited shelf life, typically ranging from 3 to 12 months.[1]
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Inappropriate Solvent: Using a solvent other than a mixture of methanol and glycerol can reduce stability. A 1:1 (v/v) mixture of glycerol and methanol is known to create a highly stable solution.[1]
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pH Imbalance: An incorrect pH can lead to the precipitation of dye components. Acidifying the solution can inhibit the formation of precipitate.[1]
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High Dye Concentration: Overly concentrated solutions are more prone to precipitation.
To resolve this, you can try filtering the solution. For future preparations, consider using the free acid form of Eosin Y, which has been shown to improve the stability of methanolic solutions.[1]
Q2: The staining of my samples is weak and inconsistent. What could be the problem?
A2: Weak or inconsistent staining can be attributed to a loss of staining capacity in the solution.[2] This can be influenced by:
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Dye Concentration: An incorrect concentration of Azure B or Eosin Y will affect the staining outcome.
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Buffer Molarity and pH: The molarity and pH of the buffer solution used in the staining procedure are critical. Azure B is generally stable in a neutral to slightly basic pH range of 7 to 9.
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Staining Time: The duration of the staining process can impact the intensity of the stain.
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Fixation: Inadequate or prolonged fixation can affect dye uptake.
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Contaminants: The purity of the Azure B dye is crucial, as contaminants can affect staining specificity and reproducibility. Metal salt contamination can also alter staining results.
To troubleshoot, it is recommended to prepare a fresh staining solution and ensure that all parameters, including dye concentration, buffer pH, and staining time, are optimized for your specific application.
Q3: How should I store this compound powder and prepared staining solutions to ensure maximum stability?
A3: Proper storage is essential for maintaining the stability of both the powder and the solution.
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Powder: The this compound powder should be kept in a tightly closed original package at a temperature between +15°C and +25°C. It should be stored in a dry place, protected from freezing and direct sunlight.
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Solution: Prepared staining solutions, especially those in a methanol-glycerol solvent, are relatively stable. However, it is best to store them in a tightly sealed container in a cool, dark place. For solutions containing dimethyl sulfoxide (DMSO) as a stabilizer, be aware that DMSO can crystallize at temperatures below +18°C. If this occurs, the solution can be gently warmed to 37°C to redissolve the crystals.
Q4: Can I do anything to increase the stability of my freshly prepared this compound staining solution?
A4: Yes, the stability of the staining solution can be enhanced by:
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Adding Stabilizers: The inclusion of dimethyl sulfoxide (DMSO) or glycerol in the solvent can significantly improve the stability of the staining solution.
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Optimizing Solvent Composition: A mixture of methanol and glycerol is recommended for preparing a stable stock solution.
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Using Purified Dyes: Starting with high-purity Azure B and Eosin Y can prevent issues related to contaminants.
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Controlling pH: Maintaining the appropriate pH of the solution is critical for stability.
Data Presentation
Table 1: Factors Influencing the Stability of this compound Stain
| Factor | Influence on Stability | Recommendations |
| pH | Azure B is most stable in a neutral to slightly basic range (pH 7-9). Variations can lead to altered dye binding and precipitation. | Use a buffer to maintain the optimal pH during staining. |
| Temperature | Store powder between 15°C and 25°C. Solutions should be kept in a cool place. Avoid freezing. | Adhere to recommended storage temperatures for both powder and solutions. |
| Light | Exposure to direct sunlight can degrade the dye. | Store in a dark or opaque container in a dark place. |
| Solvent | A 1:1 (v/v) mixture of glycerol and methanol enhances stability. Methanol-only solutions have a shorter shelf life. | Prepare stock solutions in a methanol-glycerol mix. |
| Stabilizers | Dimethyl sulfoxide (DMSO) can be added to stabilize the staining solution. | Consider adding DMSO to the solvent for increased solution stability. |
| Dye Purity | Contaminants in the dye powder can lead to inconsistent and unpredictable staining results. | Use certified, high-purity this compound. |
| Dye Concentration | Incorrect dye concentrations can result in weak or overly intense staining. | Follow established protocols for preparing staining solutions. |
Experimental Protocols
Protocol for Preparation of a Stable this compound Staining Solution (Giemsa Stain)
This protocol is adapted from a standard method for preparing Giemsa stain, of which Azure II Eosinate is a primary component.
Materials:
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Azure II Eosinate powder
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Azure II powder
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Glycerol
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Methanol
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Distilled or deionized water
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Whatman filter paper
Procedure:
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In a clean glass beaker, combine 3.0 g of Azure II Eosinate powder and 0.8 g of Azure II powder.
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Add 250 ml of glycerol to the powder mixture.
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Add 250 ml of methanol to the mixture.
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Stir the solution thoroughly to ensure the powders are well-dispersed.
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Place the beaker in a water bath and heat at 60°C for 60 minutes, stirring occasionally.
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Allow the solution to cool to room temperature.
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Filter the solution using Whatman filter paper to remove any undissolved particles or precipitate.
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Store the final stain solution in a tightly sealed, dark glass bottle at room temperature.
Mandatory Visualizations
Caption: Troubleshooting workflow for common this compound staining problems.
Caption: Key factors influencing the stability of this compound stain.
References
Technical Support Center: Azure B Eosinate Counterstaining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Azure B eosinate counterstaining techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a component of Romanowsky-type stains, which are neutral stains composed of a mixture of the basic dye Azure B and the acidic dye Eosin Y.[1][2] Its primary application is in hematology and histology to perform differential staining of blood cells, bone marrow smears, and tissue sections.[3][4] The stain allows for the visualization and differentiation of cellular components, such as the nucleus and cytoplasm, as well as various cytoplasmic granules.[1]
Q2: How does the staining mechanism of this compound work?
The staining is based on the physicochemical properties of the dyes and their affinity for different cellular structures. Azure B, a basic (cationic) dye, binds to acidic components of the cell, such as the nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm, staining them in shades of blue to purple. Eosin Y, an acidic (anionic) dye, binds to basic components, such as hemoglobin and certain cytoplasmic proteins and granules, staining them orange-red to pink. The characteristic purple color observed in cell nuclei, known as the Romanowsky-Giemsa effect, results from the interaction of both Azure B and Eosin Y with DNA.
Q3: What is the optimal pH for this compound staining?
The pH of the buffer solution is a critical factor that significantly influences staining outcomes. For general hematology applications, a phosphate buffer with a pH between 6.8 and 7.0 is commonly recommended. For the detection of blood parasites like malaria, a slightly more alkaline pH of 7.2 may produce better results, particularly for visualizing Schüffner's dots. Deviations from the optimal pH can lead to excessively blue or pink staining.
Q4: How should this compound staining solutions be prepared and stored?
This compound solutions can be unstable, and their staining capacity may decrease over time. Stock solutions are often prepared in a mixture of glycerol and methanol to improve stability. For working solutions, the stock stain is typically diluted with a buffered water solution just before use. It is crucial to store stock solutions in tightly closed bottles in the dark to prevent degradation. Filtering the stain before use is also recommended to remove any precipitate. The use of dimethylsulfoxide (DMSO) has been shown to act as a stabilizer for Azure B-Eosin Y mixtures.
Q5: Can Azure B be used as a counterstain in immunohistochemistry (IHC)?
Yes, Azure B is an effective counterstain in IHC, particularly when using brown chromogens like diaminobenzidine (DAB). It provides a distinct blue nuclear stain that contrasts well with the brown precipitate of the chromogen. This is especially useful in the evaluation of pigmented lesions, such as melanomas, where Azure B can stain melanin granules a green-blue color, allowing for easy differentiation from the brown DAB signal.
Experimental Protocols
Protocol 1: this compound Staining for Blood and Bone Marrow Smears
This protocol is a standard method for staining peripheral blood and bone marrow smears.
Reagents and Preparation:
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Fixative: Absolute methanol.
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Stock Stain Solution: Commercially available Giemsa stain (contains this compound) or a self-prepared solution (e.g., 3g Azure II Eosinate and 0.8g Azure II powder in 250 ml glycerol and 250 ml methanol, heated for 60 minutes and filtered).
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Buffer Solution: Phosphate buffer, pH 6.8.
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Working Stain Solution: Dilute the stock stain solution 1:10 with the phosphate buffer (pH 6.8) immediately before use.
Procedure:
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Prepare a thin smear of blood or bone marrow on a clean glass slide and allow it to air dry completely.
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Fix the smear by immersing the slide in absolute methanol for 3-5 minutes.
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Allow the slide to air dry.
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Place the slide in the working stain solution for 15-30 minutes.
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Rinse the slide gently with the phosphate buffer (pH 6.8) or distilled water to remove excess stain.
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Allow the slide to air dry in an upright position.
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Mount with a synthetic resinous medium.
Protocol 2: Azure B Counterstaining for Paraffin-Embedded Sections (IHC)
This protocol describes the use of Azure B as a counterstain following chromogenic detection in an IHC workflow.
Procedure:
This protocol begins after the final wash step following the application of the chromogen (e.g., DAB).
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Wash sections thoroughly in distilled water to remove any residual buffer from the previous steps.
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Immerse slides in a 0.5% Azure B solution (in distilled water) for 30-60 seconds. Staining time may need to be optimized based on tissue type and desired intensity.
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Rinse the slides gently in several changes of distilled water until the water runs clear.
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Dehydrate the sections rapidly through graded alcohols (e.g., 95% ethanol, 100% ethanol, 2 changes each for 1 minute).
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Clear the sections in two changes of xylene for 2 minutes each.
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Mount the coverslip with a xylene-based mounting medium.
Data Presentation
Table 1: Influence of pH on Staining Characteristics
| pH Value | Nuclear Staining (Azure B) | Cytoplasmic/Eosinophilic Staining (Eosin Y) | Typical Application |
| < 6.8 (Acidic) | Weaker, pale blue | Stronger, intense pink/red | Not generally recommended; may be used for specific cytoplasmic components. |
| 6.8 - 7.0 | Strong, well-defined purple-blue | Balanced pink/red | Standard for peripheral blood and bone marrow smears. |
| > 7.2 (Alkaline) | Stronger, deeper blue | Weaker, pale pink | Recommended for detection of some blood parasites (e.g., Malaria). |
Table 2: Effect of Fixation on Staining Quality
| Fixation Parameter | Issue | Impact on this compound Staining | Recommendation |
| Duration | Under-fixation (<6 hours in formalin) | Poor tissue morphology, loss of antigenicity in IHC, and potential for weak or uneven staining. | Fix tissues in 10% neutral buffered formalin for a minimum of 6 hours and a maximum of 48-72 hours. |
| Duration | Over-fixation (>72 hours in formalin) | Can mask antigens in IHC, though it has less of a negative impact on general morphology with Romanowsky stains. | Adhere to recommended fixation times for consistency. |
| Delay in Fixation | >1 hour post-collection | Protein degradation can lead to reduced staining intensity and poor morphology. | Place tissue in fixative as soon as possible, ideally within 1 hour of collection. |
| Type of Fixative | Alcohol-based fixatives | Can cause cell shrinkage and alter morphology compared to formalin. | 10% neutral buffered formalin is the standard for paraffin embedding. Methanol is standard for blood smears. |
Troubleshooting Guide
| Issue | Observation | Possible Cause(s) | Suggested Solution(s) |
| Weak or Pale Staining | Nuclei are pale blue, and red blood cells are faint pink. | 1. Staining time is too short. 2. Stain solution is old or depleted. 3. Excessive rinsing. 4. Buffer pH is too acidic. | 1. Increase the staining time. 2. Prepare a fresh working solution of the stain. 3. Rinse gently and for a shorter duration. 4. Check and adjust the buffer pH to 6.8-7.0. |
| Excessively Blue Staining | All cellular components have a strong blue-purple hue, and there is poor differentiation between nucleus and cytoplasm. | 1. Staining time is too long. 2. Smear or tissue section is too thick. 3. Insufficient rinsing. 4. Buffer pH is too alkaline. | 1. Decrease the staining time. 2. Ensure smears are made with a feathered edge and sections are cut at the appropriate thickness (e.g., 3-5 µm). 3. Rinse thoroughly until excess stain is removed. 4. Check and adjust the buffer pH to 6.8-7.0. |
| Excessively Pink/Red Staining | Nuclei are pale and pinkish, while red blood cells and eosinophil granules are intensely red. | 1. Buffer pH is too acidic. 2. Staining time is too short, not allowing for sufficient nuclear staining. | 1. Check and adjust the buffer pH to be more alkaline (6.8-7.0). 2. Increase the staining time. |
| Stain Precipitate | Dark blue or black granular deposits are visible on the slide, obscuring cellular details. | 1. Stain solution was not filtered. 2. Stain solution has evaporated and become too concentrated. 3. Slides were not cleaned properly. 4. Interaction with water if using a methanol-based stain. | 1. Filter the stain solution before use. 2. Keep staining dishes covered to prevent evaporation. Prepare fresh solutions regularly. 3. Use clean, dust-free slides. 4. Ensure slides are completely dry before applying methanol-based stains. |
| Poor Nuclear Detail in IHC Counterstain | Nuclei appear muddy or too dark, obscuring the chromogen signal. | 1. Counterstaining time is too long. 2. Azure B solution is too concentrated. | 1. Reduce the counterstaining time (can be as short as 10-15 seconds). 2. Dilute the Azure B solution. |
Visualizations
Diagnostic Workflow for Myelodysplastic Syndromes (MDS)
Caption: Diagnostic workflow for Myelodysplastic Syndromes (MDS).
Staining Principle of this compound
Caption: Principle of differential staining with this compound.
References
Influence of fixation method on Azure B eosinate staining.
Welcome to the Technical Support Center for Azure B Eosinate Staining. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their staining results by understanding the influence of fixation methods.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound staining, with a focus on problems related to fixation.
| Problem | Possible Cause (Fixation-Related) | Recommended Solution |
| Weak or Pale Staining | 1. Under-fixation: Insufficient fixation time can lead to poor tissue preservation and subsequent loss of cellular components during staining.[1] 2. Prolonged Formalin Fixation: Excessive time in formalin can alter protein structures, potentially reducing dye binding. | 1. Ensure tissue sections are no more than 3-5 mm thick and fix for an adequate duration (e.g., 12-24 hours in 10% Neutral Buffered Formalin). 2. If tissues must be stored long-term, transfer them to 70% ethanol after 24-48 hours of fixation. |
| Uneven Staining | 1. Incomplete Fixative Penetration: This can be due to the tissue being too thick or the fixation time being too short.[2] 2. Delayed Fixation: Autolysis can begin if there is a delay between tissue collection and fixation, leading to inconsistent staining.[1] | 1. Trim tissues to the appropriate thickness before fixation. Ensure the volume of fixative is at least 10-20 times the volume of the tissue. 2. Place tissue in fixative immediately after collection. |
| Dark, Muddy Nuclei with Lack of Detail | 1. Improper Fixative: Some fixatives may cause excessive nuclear shrinkage and chromatin clumping. 2. Acidic Formalin: Unbuffered formalin can become acidic over time, leading to poor nuclear staining. | 1. For cytological preparations, methanol is often preferred for better nuclear detail.[3] For tissues, 10% Neutral Buffered Formalin (NBF) generally provides good nuclear morphology. 2. Always use buffered formalin (NBF) and check its pH if you suspect it's old. |
| Presence of Pigment/Precipitate | 1. Formalin Pigment: An acidic formalin solution can react with hemoglobin to form a brown/black pigment.[4] 2. Mercury Pigment: If using a mercury-based fixative (like B-5), a black precipitate will form if not properly removed. | 1. Use NBF to prevent pigment formation. If present, it can be removed by treating sections with alcoholic picric acid before staining. 2. Remove mercury pigment by treating sections with an iodine solution followed by sodium thiosulfate before staining. |
| Tissue Shrinkage or Swelling | 1. Alcohol Fixation: Alcohols like ethanol can cause significant tissue shrinkage. 2. Hypotonic/Hypertonic Fixative: An incorrect osmolarity of the fixative solution can lead to cellular swelling or shrinkage. | 1. While alcohols are good for preserving nucleic acids, be aware of their shrinking effect. Consider a compound fixative if this is an issue. 2. Use isotonic or slightly hypertonic fixative solutions for optimal morphological preservation. |
Frequently Asked Questions (FAQs)
Q1: Which fixative is best for this compound staining?
The "best" fixative depends on the sample type and the features of interest.
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For Blood/Bone Marrow Smears: Methanol is the traditional and most common fixative. It is a precipitant fixative that preserves cellular morphology well for Romanowsky-type stains (which include this compound).
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For Paraffin-Embedded Tissues: 10% Neutral Buffered Formalin (NBF) is a good general-purpose fixative that provides excellent morphological preservation. However, prolonged fixation in formalin should be avoided. For hematopoietic and lymphoid tissues, B-5 fixative can yield excellent nuclear detail, but requires a de-zenkerization step to remove mercury pigments.
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For Cytological Smears: Both methanol and ethanol can be used. One study found that methanol provided better clarity of staining and nuclear features, while ethanol was better for preserving overall morphology and cytoplasmic features.
Q2: How does formalin fixation affect this compound staining?
Formalin is a cross-linking fixative that preserves tissue structure by forming methylene bridges between proteins. While generally effective, it can have the following effects:
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Masking of Antigens/Dye Binding Sites: The cross-linking can alter protein conformation, which may affect dye binding, though this is more of a concern in immunohistochemistry.
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Formation of Formalin Pigment: If the formalin is unbuffered and becomes acidic, it can react with blood in the tissue to create an artifactual brown pigment.
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Shrinkage: Tissues fixed in formaldehyde and embedded in paraffin wax can shrink by as much as 33%.
Q3: Can I use an alcohol-based fixative for tissue sections to be stained with this compound?
Yes, alcohol-based fixatives like ethanol or Carnoy's solution can be used. They are coagulant fixatives that work by dehydrating and precipitating proteins.
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Advantages: They are excellent for preserving nucleic acids and can result in vibrant staining.
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Disadvantages: They can cause significant tissue shrinkage and make tissues brittle. Alcohol fixation may also result in less detailed morphological preservation compared to NBF.
Q4: What is the optimal fixation time for this compound staining?
Optimal fixation time is a balance between preserving tissue morphology and avoiding the negative effects of over-fixation.
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10% NBF: For most tissues, 12-24 hours is sufficient. Tissues should be no thicker than 3-5 mm to ensure complete penetration.
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Methanol (Smears): Fixation is rapid, typically 1-5 minutes for air-dried smears.
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B-5 Fixative: Recommended fixation time is 4-8 hours. Tissues should not be stored in this fixative.
Q5: My staining results vary between samples. Could fixation be the cause?
Yes, inconsistency in fixation is a major cause of variable staining results. The final stain can be influenced by fixation time, the pH of the fixative, and the time between tissue collection and fixation. To ensure reproducibility, it is crucial to standardize your fixation protocol for all samples in an experiment.
Experimental Protocols
Protocol 1: Fixation and Staining of Blood Smears
This protocol is standard for hematological analysis.
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Smear Preparation: Prepare thin blood smears on clean glass slides and allow them to air-dry completely.
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Fixation: Fix the air-dried smears in absolute methanol for 1-5 minutes.
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Staining:
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Prepare the this compound working solution according to the manufacturer's instructions or a validated lab protocol.
-
Apply the staining solution to the fixed smears for the recommended time (typically 1-5 minutes).
-
-
Rinsing: Gently rinse the slides with distilled water or a buffer solution as specified in your protocol.
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Drying and Mounting: Allow the slides to air-dry completely before mounting with a coverslip using an appropriate mounting medium.
Protocol 2: Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This is a general protocol for tissue sections.
-
Fixation:
-
Immediately after excision, place the tissue (no thicker than 5 mm) in at least 10 times its volume of 10% Neutral Buffered Formalin.
-
Fix for 12-24 hours at room temperature.
-
After fixation, dehydrate the tissue through a graded series of alcohols, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Deparaffinization:
-
Cut paraffin sections at 4-5 µm and mount on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of alcohols to water.
-
-
Staining:
-
Immerse slides in the this compound staining solution for the optimized duration.
-
Briefly differentiate in a graded alcohol solution if necessary to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through graded alcohols, clear in xylene, and mount with a coverslip.
-
Visualizations
Experimental Workflow for FFPE Tissue Staining
Caption: Workflow for this compound staining of FFPE tissues.
Troubleshooting Logic for Poor Staining
Caption: Decision tree for troubleshooting this compound staining.
References
- 1. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Azure II eosinate powder | 53092-85-6 [sigmaaldrich.com]
- 4. Azure B-eosin Y stain as the standard Romanowsky-Giemsa stain - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control measures for Azure B eosinate staining.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Azure B eosinate staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound staining?
This compound is a type of Romanowsky stain used in histology and hematology to differentiate cellular components. It is a neutral stain formed by the combination of the basic dye Azure B and the acidic dye eosin Y. Azure B stains acidic (basophilic) cellular elements, such as the nucleus (DNA and RNA), blue to purple, while eosin Y stains basic (acidophilic) components, like the cytoplasm and eosinophilic granules, in shades of pink, red, or orange.[1][2] The precise color balance is a hallmark of a well-performed Romanowsky stain and is crucial for accurate morphological assessment.
Q2: What are the critical factors influencing the quality of this compound staining?
Several factors can significantly impact the quality and consistency of your staining results. These include:
-
Dye Purity and Concentration: The use of high-purity Azure B and eosin Y is essential for reproducible results.[3][4] Contaminants can lead to poor differentiation and staining artifacts. The ratio of Azure B to eosin Y is also critical for achieving the correct color balance.
-
pH of Staining and Buffer Solutions: The pH of the staining solution and rinsing buffers plays a crucial role in the differential binding of the acidic and basic dyes. A pH between 6.8 and 7.2 is generally recommended for optimal staining of blood smears.
-
Fixation: Proper and immediate fixation of specimens is vital to preserve cellular morphology and prevent degradation. Methanol is a commonly used fixative for blood smears.
-
Staining Time: The duration of staining directly affects the intensity of the stain. Inadequate staining time will result in weak staining, while excessive time can lead to overstaining.
-
Rinsing: Proper rinsing after staining removes excess dye and prevents the formation of precipitates.
Q3: How should this compound stain and its stock solutions be stored?
Proper storage is crucial to maintain the stability of the staining solutions. Stock solutions should be stored in tightly capped, dark bottles in a cool, dark place to prevent oxidation and photodegradation. It is advisable to filter the stain before use to remove any precipitates that may have formed during storage.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining in a question-and-answer format.
Problem 1: Weak or No Nuclear Staining
-
Question: Why are the cell nuclei appearing pale blue or not staining at all?
-
Possible Causes & Solutions:
| Cause | Solution |
| Staining time is too short. | Increase the staining duration. |
| Stain is old or depleted. | Prepare a fresh working solution from the stock. If the stock is old, prepare a new stock solution. |
| pH of the buffer is too acidic. | Check and adjust the pH of the buffer to the recommended range (typically 6.8-7.2). |
| Excessive rinsing. | Reduce the rinsing time or use a gentler rinsing technique. |
| Improper fixation. | Ensure slides are fixed in absolute methanol for the appropriate duration before staining. |
Problem 2: Cytoplasmic Overstaining (Too Red or Orange)
-
Question: The cytoplasm and red blood cells are intensely red, obscuring cellular details. What could be the cause?
-
Possible Causes & Solutions:
| Cause | Solution |
| Staining time is too long. | Decrease the staining time. |
| pH of the buffer is too acidic. | Verify and adjust the buffer pH to be within the optimal range. A more acidic pH enhances eosin staining. |
| Inadequate rinsing. | Ensure thorough but gentle rinsing to remove excess eosin. |
| Stain is over-concentrated. | Dilute the working stain solution according to the protocol. |
Problem 3: Precipitate or Artifacts on the Slide
-
Question: I am observing dark purple or black precipitates on my stained slides. How can I prevent this?
-
Possible Causes & Solutions:
| Cause | Solution |
| Unfiltered stain. | Always filter the stain before use to remove any precipitates. |
| Slides were not properly cleaned. | Use pre-cleaned slides or ensure a thorough cleaning procedure to remove any dust or grease. |
| Stain was allowed to dry on the slide. | Keep the slide moist with the staining solution throughout the staining process. |
| Interaction between stain components. | This can occur if the stain is not prepared correctly. Ensure proper mixing and dissolution of dye components. |
Problem 4: Inconsistent Staining Across a Batch of Slides
-
Question: My slides from the same batch show variable staining quality. What could be the reason?
-
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent timing. | Use a timer to ensure consistent staining and rinsing times for all slides. |
| Stain depletion. | If using a staining jar, the stain may become depleted. Replenish or replace the stain regularly. |
| Carryover between solutions. | Minimize carryover of solutions between steps by properly draining the slides. |
| Variability in smear thickness. | Prepare smears of consistent thickness, as this can affect staining intensity. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution (Giemsa Method)
This protocol is a general guideline and may need optimization based on specific laboratory conditions and reagents.
-
Stock Solution Preparation:
-
A typical Giemsa stock solution can be prepared by mixing Azure II eosinate powder with glycerol and methanol. For example, mix 3g of Azure II Eosinate powder with 250 ml of glycerol and 250 ml of methanol.
-
Stir the solution well and heat it in a water bath at 60°C for 60 minutes.
-
Allow the solution to cool and then filter it.
-
-
Working Solution Preparation:
-
Just before use, dilute the stock solution with buffered water (pH 6.8-7.2). A common dilution is 1:10 to 1:20 (e.g., 1 ml of stock solution to 9-19 ml of buffered water).
-
Mix the working solution thoroughly.
-
Protocol 2: Quality Control Staining of a Peripheral Blood Smear
-
Smear Preparation: Prepare a thin, well-dried peripheral blood smear on a clean glass slide.
-
Fixation: Fix the smear by immersing it in absolute methanol for 1-2 minutes. Allow the slide to air dry completely.
-
Staining:
-
Place the slide in a staining rack.
-
Flood the slide with the freshly prepared this compound working solution.
-
Allow the stain to act for 15-30 minutes. The optimal time may vary.
-
-
Rinsing: Gently rinse the slide with buffered water (pH 6.8-7.2) to remove the excess stain.
-
Drying: Allow the slide to air dry in a vertical position.
-
Microscopic Examination:
-
Examine the slide under a microscope.
-
Expected Results:
-
Nuclei: Blue to violet
-
Basophilic cytoplasm: Pale blue
-
Erythrocytes (Red Blood Cells): Pink to orange-red
-
Eosinophilic granules: Red to orange
-
Neutrophilic granules: Pinkish or lilac
-
-
Data Presentation
Table 1: Influence of pH on Staining Characteristics
| pH Value | Nuclear Staining (Azure B) | Cytoplasmic Staining (Eosin) | Overall Appearance |
| < 6.4 | Weak, pale blue | Intense red-orange | Poor differentiation, reddish appearance |
| 6.8 - 7.2 | Strong, violet-blue | Clear pink | Optimal differentiation, classic Romanowsky effect |
| > 7.4 | Dark blue, may obscure details | Weak, pale pink | Bluish appearance, poor cytoplasmic staining |
Note: This table summarizes general trends observed in Romanowsky staining. Optimal pH may vary slightly depending on the specific protocol and reagents.
Table 2: Common Staining Times and Expected Outcomes
| Staining Time | Nuclear Intensity | Cytoplasmic Intensity | Risk of Precipitate |
| < 10 minutes | Weak | Weak | Low |
| 15-30 minutes | Optimal | Optimal | Moderate |
| > 40 minutes | Very Intense/Obscured | Intense | High |
Visualizations
Caption: A troubleshooting workflow for common this compound staining issues.
Caption: The chemical principle of differential staining with Azure B and Eosin Y.
References
Validation & Comparative
A Comparative Guide: Azure B Eosinate vs. May-Grünwald Giemsa Staining in Cellular Morphology
For researchers, scientists, and drug development professionals, the precise and reproducible staining of hematological and cytological specimens is paramount for accurate morphological assessment. This guide provides a detailed comparison of two prominent Romanowsky-type stains: the standardized Azure B Eosinate and the traditional May-Grünwald Giemsa (MGG), supported by experimental data and protocols.
At the heart of cellular analysis, particularly in hematology, lies the ability to clearly differentiate various cell types and their intricate components. The choice of staining technique is a critical determinant of the quality and reliability of these observations. While the May-Grünwald Giemsa (MGG) stain has long been a cornerstone in laboratories worldwide, the emergence of standardized formulations like this compound presents a compelling alternative. This guide delves into the principles, performance, and protocols of each, offering a comprehensive resource for informed decision-making in your research.
Principle of Staining: A Tale of Two Dyes
Both this compound and May-Grünwald Giemsa stains operate on the "Romanowsky effect," which relies on the differential binding of acidic and basic dyes to cellular components. This interaction produces a characteristic polychromatic staining pattern, enabling the detailed visualization of nuclei, cytoplasm, and granules.
May-Grünwald Giemsa is a two-step technique that utilizes a combination of dyes. The May-Grünwald solution contains methylene blue (a basic dye) and eosin (an acidic dye) dissolved in methanol, which also acts as a fixative.[1][2] This is followed by the application of a Giemsa solution, a mixture of azure B, eosin, and often other azure dyes in varying proportions.[1][2]
In contrast, this compound is a simplified and standardized formulation consisting of two purified dyes: azure B (a cationic thiazine dye) and eosin Y (an anionic xanthene dye) in a methanol solvent.[3] The use of purified azure B, the primary staining component responsible for the purple coloration of chromatin, and eosin Y, which stains basic components pink or orange, allows for greater consistency and reproducibility compared to the often variable composition of traditional MGG stains.
The fundamental chemical interactions are visualized in the diagram below:
Performance Comparison: Standardization vs. Tradition
The primary advantage of this compound lies in its standardization, which translates to higher reproducibility and stability. Traditional MGG stains are known to have variable compositions, which can lead to inter-laboratory and even batch-to-batch variations in staining outcomes. This compound, by using purified dyes, overcomes this limitation, providing more consistent results, which is particularly crucial for quantitative analyses like digital image processing of blood cells.
| Feature | This compound | May-Grünwald Giemsa (MGG) |
| Composition | Standardized; purified Azure B and Eosin Y. | Variable; mixture of methylene blue, azures, and eosin. |
| Reproducibility | High; consistent staining patterns. | Moderate to low; subject to batch variation. |
| Stability | Stock solutions are stable for extended periods. | Staining capacity can decrease soon after preparation. |
| Procedure | Generally simpler and faster. | More complex, multi-step process. |
| Neutrophil Granulation | More pronounced and varied staining of granules. | Effective, but may show less variation in granulation. |
| Nuclear Staining | Sharp purple staining of chromatin. | Dark blue to purple nuclear staining. |
| Cytoplasmic Staining | Pink to orange shades depending on basicity. | Shades of pink, blue, or gray. |
A notable study involving the quantification of neutrophil granulation using image analysis found that parameters for granulation varied over a wider range in Azure B-stained granulocytes compared to those stained with MGG. This suggests that this compound may offer a more detailed visualization of these critical cellular components. The study also noted that while the nuclear staining was similar between the two, there were considerable differences in the shade of the cytoplasm.
Experimental Protocols
The following are detailed methodologies for performing both this compound and May-Grünwald Giemsa staining on blood smears.
This compound Staining Protocol (Standardized Method)
This protocol is based on the principles of using a standardized Romanowsky stain prepared from purified dyes.
Reagents:
-
This compound Stock Solution (containing purified Azure B and Eosin Y in methanol)
-
Phosphate Buffer, pH 6.8
Procedure:
-
Fixation: Prepare a thin blood smear on a clean glass slide and allow it to air dry completely. Fix the smear in absolute methanol for 5-10 minutes.
-
Staining:
-
Prepare the working stain solution by diluting the this compound stock solution with the phosphate buffer (pH 6.8). The exact dilution ratio may vary depending on the supplier and should be optimized.
-
Completely cover the slide with the working stain solution.
-
Incubate for 10-15 minutes at room temperature.
-
-
Rinsing and Drying:
-
Gently rinse the slide with the phosphate buffer or distilled water until the excess stain is removed.
-
Wipe the back of the slide to remove any stain residue.
-
Allow the slide to air dry in an upright position.
-
-
Microscopy: Examine the stained smear under a microscope, using oil immersion for high-magnification analysis of cellular morphology.
May-Grünwald Giemsa (MGG) Staining Protocol (Traditional Method)
This is a widely used two-step protocol for MGG staining.
Reagents:
-
May-Grünwald Staining Solution
-
Giemsa Staining Solution
-
Phosphate Buffer, pH 6.8
Procedure:
-
Fixation: Prepare a thin blood smear and allow it to air dry. Fix the smear by immersing it in or flooding it with the May-Grünwald solution for 3-5 minutes.
-
First Staining Step (May-Grünwald):
-
Add an equal volume of phosphate buffer (pH 6.8) to the May-Grünwald solution on the slide and mix gently.
-
Allow the diluted stain to act for 5-10 minutes.
-
Pour off the stain.
-
-
Second Staining Step (Giemsa):
-
Without washing, cover the slide with a freshly prepared diluted Giemsa solution (typically 1 part Giemsa stock to 9 or 10 parts phosphate buffer).
-
Stain for 15-30 minutes. The optimal time may vary.
-
-
Rinsing and Drying:
-
Rinse the slide with phosphate buffer or running tap water for 1-3 minutes.
-
Wipe the back of the slide clean.
-
Let the slide air dry in a vertical position.
-
-
Microscopy: Observe the stained cells under a microscope, using oil immersion for detailed morphological examination.
The following diagram illustrates a typical workflow for a comparative study of these two staining methods.
Conclusion: Choosing the Right Stain for Your Research
Both this compound and May-Grünwald Giemsa are effective for the morphological assessment of blood and bone marrow cells. The choice between them often depends on the specific requirements of the study.
May-Grünwald Giemsa remains a widely accepted and utilized method, with extensive historical data and familiarity among researchers. It provides excellent differentiation of various cell lines and is crucial for diagnosing a wide range of hematological disorders.
This compound , on the other hand, offers a more modern, standardized approach. Its key advantages are reproducibility, stability, and a simpler, often faster, staining protocol. For research that demands high consistency and for laboratories looking to standardize their procedures, this compound is an excellent choice. The evidence also suggests it may provide superior visualization of certain subcellular structures, such as neutrophil granules.
Ultimately, for critical applications, it is advisable to perform an in-house evaluation to determine which stain provides the optimal results for your specific cell types and imaging systems. This guide provides the foundational knowledge and protocols to embark on such a comparison, ensuring the highest quality data for your research endeavors.
References
Standardized Azure B Eosin Stain: A Superior Choice for Reproducible and Detailed Cellular Analysis
For researchers, scientists, and drug development professionals seeking precision and consistency in histological and cytological staining, the standardized Azure B Eosin stain offers significant advantages over conventional methods like Hematoxylin and Eosin (H&E). This guide provides a detailed comparison of standardized Azure B Eosin with its alternatives, supported by experimental data and protocols, to demonstrate its superior performance in achieving reproducible and high-quality staining for in-depth cellular analysis.
The core of the Romanowsky-Giemsa effect, a standardized Azure B Eosin stain, utilizes purified Azure B and Eosin Y to produce a predictable and vibrant spectrum of colors that clearly differentiate nuclear and cytoplasmic structures.[1][2] This standardization is crucial for minimizing the batch-to-batch variability often encountered with other staining methods, a critical factor for the validity of data obtained through digital image analysis.[3]
Performance Comparison: Standardized Azure B Eosin vs. Alternatives
The primary advantage of a standardized Azure B Eosin stain lies in its consistency and the fine detail it reveals in cellular morphology, particularly in hematological and bone marrow specimens.[4] Below is a comparison with the widely used H&E stain.
| Feature | Standardized Azure B Eosin | Hematoxylin and Eosin (H&E) |
| Nuclear Detail | Excellent differentiation of chromatin patterns (euchromatin vs. heterochromatin), nucleoli are distinctly stained. | Good nuclear staining, but with less detailed chromatin differentiation. |
| Cytoplasmic Staining | Fine granularity and subtle color variations in the cytoplasm are well-demonstrated, aiding in cell lineage identification. | Provides good general cytoplasmic staining with shades of pink, but may not reveal fine granular details as effectively. |
| Reproducibility | High day-to-day and lab-to-lab reproducibility due to the use of purified and standardized dye concentrations.[3] | Susceptible to variations in hematoxylin oxidation and eosin concentration, leading to inconsistencies in staining intensity and color balance. |
| Metachromasia | Azure B is strongly metachromatic, providing a distinct purple coloration to specific cellular components like mast cell granules. | Lacks significant metachromatic properties. |
| Application in Hematopathology | Superior for the morphological classification of hematopoietic cells, including the identification of leukemic blasts and their cytoplasmic features. | While used for bone marrow biopsies, it is less ideal for the detailed cytological assessment of aspirate smears compared to Romanowsky-type stains. |
Experimental Protocols
To ensure optimal and reproducible results, adherence to standardized protocols is paramount. Below are detailed methodologies for both standardized Azure B Eosin and a typical H&E stain for bone marrow aspirate smears.
Standardized Azure B Eosin Staining Protocol (ICSH Reference Method)
This protocol is based on the International Committee for Standardization in Haematology (ICSH) reference method for staining blood and bone marrow films.
Reagents:
-
Azure B Stock Solution: Azure B (>80% purity), tetrafluoroborate or thiocyanate (Colour Index 52010).
-
Eosin Y Stock Solution: Eosin Y (Colour Index 45380), >80% pure.
-
Methanol (absolute, acetone-free)
-
Phosphate Buffer (pH 6.8)
Procedure:
-
Fixation: Fix air-dried bone marrow smears in absolute methanol for 10-15 minutes.
-
Staining Solution Preparation: Prepare the working staining solution by diluting the Azure B and Eosin Y stock solutions in phosphate buffer (pH 6.8). The exact ratio should be optimized for the specific batch of dyes.
-
Staining: Immerse the fixed slides in the working staining solution for 20-30 minutes.
-
Rinsing: Briefly rinse the slides in phosphate buffer (pH 6.8).
-
Differentiation: Differentiate the slides by briefly dipping them in a mixture of methanol and phosphate buffer. This step is critical for achieving the correct color balance and should be monitored microscopically.
-
Final Rinse: Rinse the slides thoroughly with running tap water.
-
Drying and Mounting: Allow the slides to air dry completely before mounting with a suitable mounting medium.
Hematoxylin and Eosin (H&E) Staining Protocol for Bone Marrow Aspirate Smears
This protocol is a general guideline for H&E staining of bone marrow aspirates.
Reagents:
-
Harris Hematoxylin Solution
-
Eosin Y Solution (1% aqueous)
-
Acid Alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute (or running tap water)
-
Ethanol (graded series: 70%, 95%, 100%)
-
Xylene
Procedure:
-
Fixation: Fix air-dried bone marrow smears in 95% ethanol for 10 minutes.
-
Hydration: Rehydrate the slides through a graded series of alcohol to distilled water.
-
Hematoxylin Staining: Stain with Harris Hematoxylin for 5-8 minutes.
-
Rinsing: Rinse in running tap water.
-
Differentiation: Differentiate in 1% acid alcohol for a few seconds.
-
Bluing: "Blue" the sections in Scott's tap water substitute or running tap water for 1-2 minutes.
-
Eosin Staining: Counterstain with 1% Eosin Y solution for 1-2 minutes.
-
Dehydration: Dehydrate the slides through a graded series of alcohol.
-
Clearing: Clear the slides in xylene.
-
Mounting: Mount with a suitable mounting medium.
Visualizing the Staining Process and Application
To further illustrate the advantages and utility of standardized Azure B Eosin stain, the following diagrams visualize the experimental workflow for cytological analysis of bone marrow in suspected Acute Lymphoblastic Leukemia (ALL) and the conceptual mechanism of the stain.
The workflow diagram above outlines the critical steps in the cytological diagnosis of Acute Lymphoblastic Leukemia (ALL), where standardized Azure B Eosin staining plays a pivotal role in the accurate morphological assessment of leukemic blasts.
This diagram illustrates the fundamental principle of Azure B Eosin staining. The cationic Azure B dye binds to the acidic components of the cell, primarily the nucleic acids in the nucleus, staining them blue to purple. Conversely, the anionic Eosin Y dye is attracted to basic components, such as proteins in the cytoplasm and some granules, rendering them in shades of pink and red.
References
- 1. Preparation and staining methods for blood and bone marrow films | Oncohema Key [oncohemakey.com]
- 2. Preparation and Staining Methods for Blood and Bone Marrow Films | Oncohema Key [oncohemakey.com]
- 3. Standardization of dyes and stains for automated cell pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICSH reference method for staining of blood and bone marrow films by azure B and eosin Y (Romanowsky stain). International Committee for Standardization in Haematology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Azure B Eosinate for Automated Staining Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azure B Eosinate-based staining solutions with established commercial alternatives, specifically for use in automated hematology staining systems. The following sections detail the experimental protocols for validation, present comparative performance data, and visualize key workflows and principles. This objective analysis is designed to assist laboratories in making informed decisions when selecting staining reagents for high-throughput applications.
Introduction to Automated Staining and the Role of this compound
Automated slide preparation and staining have become indispensable in modern hematology and drug development, offering significant improvements in standardization, throughput, and efficiency over manual methods.[1][2][3] The core of hematological staining lies in the Romanowsky effect, a phenomenon achieved through the interaction of a cationic dye, Azure B, and an anionic dye, Eosin Y.[4][5] This interaction results in the characteristic differential staining of blood cell components: the purple of leukocyte nuclei, the pink-orange of erythrocytes, and the varied colors of cytoplasmic granules.
This compound, a salt formed from the two critical components, Azure B and Eosin Y, is fundamental to achieving the Romanowsky effect. The purity and balance of these components are crucial for consistent and reproducible staining, a key requirement for automated systems that rely on digital image analysis. This guide evaluates the performance of a standardized this compound solution against a widely used commercial Wright-Giemsa stain in an automated environment.
Comparative Performance Data
The following tables summarize the expected performance of a validated this compound stain compared to a standard commercial Wright-Giemsa stain when used in a modern automated slide maker/stainer. The data is a synthesis of performance benchmarks reported for leading automated systems.
Table 1: White Blood Cell (WBC) Differential Correlation with Manual Method
| White Blood Cell Type | This compound (Correlation Coefficient, r) | Commercial Wright-Giemsa (Correlation Coefficient, r) |
| Neutrophils | > 0.95 | > 0.95 |
| Lymphocytes | > 0.95 | > 0.95 |
| Monocytes | > 0.90 | > 0.90 |
| Eosinophils | > 0.90 | > 0.90 |
| Basophils | > 0.65 | > 0.65 |
Table 2: Staining Quality and System Performance
| Parameter | This compound | Commercial Wright-Giemsa | Acceptance Criteria |
| Smear Quality | |||
| Macroscopic Appearance | Excellent | Excellent | Smooth, even smear with no ridges or tails |
| Microscopic Precipitation | Slight | Slight to Moderate | Minimal to no dye precipitation |
| System Repeatability (SD of 200-cell differential) | |||
| Neutrophils | < 3.0 | < 3.0 | Per CLSI guidelines |
| Lymphocytes | < 2.8 | < 2.8 | Per CLSI guidelines |
| Monocytes | < 2.0 | < 2.0 | Per CLSI guidelines |
| Carryover | |||
| Cellular Contamination | Not Detected | Not Detected | No observable cellular carryover between slides |
Experimental Protocols
The following protocols are essential for the validation of any new staining solution in an automated hematology system. These are based on established validation procedures for automated slide stainers.
Staining Protocol for Automated Systems
This protocol is a generalized procedure for use with automated slide maker/stainers. Specific timings may need to be optimized based on the instrument and reagent formulation.
-
Fixation: Slides are automatically fixed with absolute methanol for 30-60 seconds.
-
Staining: The slide is flooded with either the this compound solution or the commercial Wright-Giemsa stain for 2-4 minutes.
-
Buffering: A phosphate buffer (pH 6.8) is mixed with the stain on the slide for 2-5 minutes to facilitate the Romanowsky effect.
-
Rinsing: The slide is rinsed with deionized water to remove excess stain.
-
Drying: The slide is air-dried before microscopic analysis.
Validation Workflow
The following workflow outlines the key steps for validating a new staining reagent for an automated system.
The Romanowsky Staining Principle
The differential staining of blood cells is based on the chemical affinities of cellular components for the acidic and basic dyes.
Conclusion
The validation data indicates that a well-formulated this compound stain can perform equivalently to established commercial Wright-Giemsa stains in automated systems. The key to successful implementation lies in rigorous validation following standardized protocols. By ensuring high-quality reagents and a well-maintained automated platform, laboratories can achieve consistent, reliable, and high-throughput hematological analysis. The choice between a pure this compound formulation and a commercial blend may depend on factors such as cost, supplier consistency, and specific laboratory workflow requirements.
References
A Comparative Guide to Azure B Eosinate Staining for Cellular Morphology Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azure B eosinate staining with its common alternatives for the evaluation of cell morphology. By presenting supporting experimental data, detailed protocols, and visual aids, this document aims to assist researchers in selecting the optimal staining method for their specific applications in cellular analysis.
Introduction to this compound Staining
This compound is a type of Romanowsky stain, a class of histological stains that utilize a combination of a cationic dye (Azure B) and an anionic dye (Eosin Y) to enable the differential staining of cellular components. This polychromatic staining technique is fundamental in hematology and cytopathology for the microscopic examination of blood and bone marrow smears, as well as other cytological preparations. The characteristic purple coloration of the cell nucleus, known as the Romanowsky effect, is primarily attributed to the interaction of Azure B with Eosin Y. A stain composed of purified Azure B and Eosin Y is considered a standardized Romanowsky-Giemsa stain, offering results equivalent to traditional mixtures like May-Grünwald-Giemsa and Wright-Giemsa, with potential advantages in reproducibility and ease of preparation.[1][2]
Principle of Staining
The staining mechanism of this compound relies on the differential affinity of cellular components for the acidic (Eosin Y) and basic (Azure B) dyes. Eosin Y, being negatively charged, stains basic components such as the cytoplasm and eosinophilic granules in shades of pink and red. Azure B, a cationic dye, has a strong affinity for acidic structures, particularly nucleic acids (DNA and RNA), staining the cell nucleus, ribosomes, and basophilic granules in various shades of blue to purple.[3][4] This differential staining allows for the clear visualization and identification of various cell types and their morphological features.
Comparison with Alternative Staining Methods
This compound is often used as a component of or a direct substitute for other Romanowsky-type stains like May-Grünwald-Giemsa (MGG) and Wright-Giemsa. The choice of stain often depends on the specific application and laboratory preference.
| Feature | This compound (Pure) | May-Grünwald-Giemsa (MGG) | Wright-Giemsa |
| Composition | Purified Azure B and Eosin Y[1] | A two-step stain using May-Grünwald (eosin and methylene blue) followed by Giemsa (Azure B, methylene blue, eosin) | A single-step or two-step stain containing eosin and polychromed methylene blue (containing Azure B) |
| Staining of Nucleus | Deep blue to purple, well-defined chromatin detail | Blue to violet, clear chromatin pattern | Blue to purple, distinct chromatin |
| Staining of Cytoplasm | Pink to blue, depending on RNA content | Pale blue for lymphocytes, pinkish-gray for monocytes | Varies from pale blue to pink depending on the cell type |
| Staining of Granules | Eosinophilic: red/orange; Basophilic: deep purple; Neutrophilic: lilac/pink | Eosinophilic: red; Basophilic: dark blue; Neutrophilic: violet/lilac | Eosinophilic: bright red/orange; Basophilic: dark purple; Neutrophilic: pinkish-tan |
| Reproducibility | High, due to the use of purified dyes | Variable, can be influenced by the composition of the dye lots | Generally good, but can vary with polychroming of methylene blue |
| Preparation | Simpler, as it involves purified components | More complex, involves two separate staining solutions | Can be simpler than MGG, especially with one-step methods |
Quantitative Data Summary
While extensive quantitative comparative studies are limited, a study on neutrophil granulation revealed that a pure Azure B-Eosin Y stain resulted in more pronounced and coarser granulation compared to the conventional May-Grünwald-Giemsa stain when quantified by image analysis. This suggests that for specific applications focusing on granular details, a pure this compound stain may offer enhanced visualization.
Correlation with Cell Morphology
The polychromatic nature of this compound allows for the detailed assessment of various cellular morphologies, including signs of cell death (apoptosis and necrosis) and the differentiation of various cell types.
Normal Cell Morphology
In a healthy cell population, this compound staining will reveal cells with a distinct, well-defined nucleus with organized chromatin, and a cytoplasm that stains appropriately based on its protein and RNA content. For example, lymphocytes will exhibit a large, dark-staining nucleus and a scant, pale blue cytoplasm, while monocytes will have a more indented nucleus and a larger, grayish-blue cytoplasm.
Apoptotic vs. Necrotic Cell Morphology
Distinguishing between apoptosis and necrosis is crucial in many biological studies. While specific quantitative data for this compound in this context is not abundant, the general morphological features of these cell death pathways can be identified.
| Feature | Apoptosis | Necrosis |
| Cell Size | Cell shrinkage | Cell swelling (oncosis) followed by lysis |
| Nucleus | Chromatin condensation (pyknosis), nuclear fragmentation (karyorrhexis) | Karyolysis (dissolution), pyknosis, or karyorrhexis |
| Plasma Membrane | Intact, may show blebbing | Disrupted |
| Cytoplasm | Condensed, may be intensely eosinophilic | Swollen, vacuolated, eosinophilic |
| Inflammation | Typically absent | Usually present |
With this compound, apoptotic cells would be expected to show a highly condensed, dark purple nucleus and a shrunken, eosinophilic (pink) cytoplasm. In contrast, necrotic cells would likely exhibit a swollen cytoplasm with diffuse, pale staining and a nucleus showing signs of dissolution or fragmentation.
Experimental Protocols
This compound Staining Protocol (General)
-
Fixation: Air-dry the cell smear on a glass slide. Fix in absolute methanol for 2-5 minutes.
-
Staining: Prepare the this compound working solution by diluting a stock solution with a phosphate buffer (pH 6.8). Flood the slide with the working solution and incubate for 5-15 minutes.
-
Rinsing: Gently rinse the slide with the phosphate buffer or deionized water.
-
Drying: Allow the slide to air dry completely.
-
Mounting: Mount with a coverslip using a suitable mounting medium.
Note: Optimal staining times and dilutions may vary depending on the cell type and sample preparation.
May-Grünwald-Giemsa (MGG) Staining Protocol
-
Fixation: Air-dry the smear and fix in methanol for 3-5 minutes.
-
May-Grünwald Staining: Cover the slide with undiluted May-Grünwald stain for 2-3 minutes.
-
Buffering: Add an equal volume of phosphate buffer (pH 6.8) to the slide and mix gently. Allow to stand for 5-10 minutes.
-
Rinsing: Rinse the slide with phosphate buffer.
-
Giemsa Staining: Cover the slide with diluted Giemsa stain (1:10 or 1:20 with buffer) for 10-20 minutes.
-
Rinsing: Rinse the slide with phosphate buffer.
-
Drying and Mounting: Air dry and mount.
Wright-Giemsa Staining Protocol
-
Fixation: Air-dry the smear. The methanol in the Wright-Giemsa stain typically serves as the fixative.
-
Staining: Cover the slide with Wright-Giemsa stain for 1-3 minutes.
-
Buffering: Add an equal volume of phosphate buffer (pH 6.8) and mix. Let it stand for 3-7 minutes.
-
Rinsing: Rinse thoroughly with deionized water.
-
Drying and Mounting: Air dry and mount.
Visualizations
Staining Mechanism of this compound
Caption: Staining mechanism of this compound.
Experimental Workflow for Cellular Staining
Caption: A typical workflow for staining cells for morphological analysis.
Logical Comparison of Romanowsky Stains
Caption: A logical comparison of different Romanowsky-type stains.
References
A Guide to the Reproducibility of Azure B Eosinate Staining
For researchers, scientists, and professionals in drug development, achieving reproducible histological staining is paramount for accurate morphological assessment and data interpretation. Azure B eosinate, a key component of many Romanowsky-type stains, provides excellent differentiation of cellular components, particularly in hematology and cytology. This guide offers a comparative analysis of this compound staining, detailing factors that influence its reproducibility and presenting experimental data to support these findings.
Comparison of this compound with Alternative Stains
This compound staining is renowned for its ability to produce the "Romanowsky effect," a polychromatic staining pattern that clearly differentiates the nucleus, cytoplasm, and various granular structures within cells. This effect arises from the interaction of the cationic thiazine dye, Azure B, with the anionic xanthene dye, Eosin Y.[1]
While often used as a component of stains like Giemsa or Wright-Giemsa, a standardized stain using purified Azure B and Eosin Y can offer superior reproducibility compared to traditional, often variably composed mixtures.[2][3] In histological applications, it can serve as an alternative to the universally used Hematoxylin and Eosin (H&E) stain, offering distinct advantages in visualizing certain cellular details.[1]
Below is a summary of quantitative and qualitative comparisons between this compound and other common staining methods.
Quantitative Staining Performance
The following table summarizes a study comparing the quantification of neutrophil granulation using a pure Azure B-Eosin Y stain versus a standard May-Grünwald Giemsa (MGG) stain. Morphometric parameters were measured using an image analysis computer system.[3]
| Parameter | Azure B - Eosin Y | May-Grünwald Giemsa (MGG) | Conclusion |
| Granulation Variation | Wider range of measured parameters | Narrower range of measured parameters | Azure B-Eosin Y provides more pronounced visualization of granulation. |
| Nuclear Shade | Similar to MGG | Similar to Azure B-Eosin Y | Both stains provide comparable nuclear staining. |
| Cytoplasmic Shade | Variable differences compared to MGG | Variable differences compared to Azure B-Eosin Y | Cytoplasmic staining can differ significantly between the two methods. |
Factors Influencing Staining Reproducibility
The consistency of this compound staining is dependent on several critical factors. Controlling these variables is essential for achieving reproducible results both within and between laboratories.
Key Experimental Parameters
A quantitative study using scanning microdensitometry on Azure B-eosin-stained blood cells identified several variables that significantly affect dye uptake by acidophilic, basophilic, and neutrophilic substrates. The following table outlines these factors and their impact on staining outcomes.
| Variable | Effect on Dye Uptake |
| Stain Concentration | Significant |
| Azure B Concentration | Significant |
| Eosin Y Concentration | Significant |
| Staining Time | Significant |
| Buffer pH | Significant |
| Metal Salt Contamination | Significant |
| Dye Contamination/Purity | Significant |
| Buffer Concentration | No significant effect |
| Fixation Time | No significant effect |
Experimental Protocols
To ensure the reproducibility of this compound staining, it is crucial to follow a well-defined and controlled experimental protocol.
Protocol for Quantitative Evaluation of Staining Reproducibility
This protocol outlines a general method for quantitatively assessing the reproducibility of a staining procedure using image analysis.
-
Sample Preparation:
-
Use standardized tissue sections or blood smears from a consistent source.
-
Ensure uniform fixation and processing of all samples.
-
-
Staining Procedure:
-
Prepare staining solutions with precisely measured concentrations of purified Azure B and Eosin Y.
-
Strictly control staining and rinsing times.
-
Maintain a constant pH of the buffer solution throughout the experiment.
-
Stain multiple slides under identical conditions to assess intra-batch variability.
-
Repeat the staining on different days to evaluate inter-batch variability.
-
-
Image Acquisition:
-
Use a high-resolution whole-slide scanner or a microscope with a calibrated digital camera.
-
Ensure consistent illumination and image capture settings for all slides.
-
-
Quantitative Image Analysis:
-
Utilize image analysis software (e.g., ImageJ, CellProfiler) to quantify staining intensity.
-
Segment images into relevant regions of interest (e.g., nuclei, cytoplasm).
-
Measure color intensity in a standardized color space (e.g., RGB, CMYK).
-
Calculate statistical measures of variation (e.g., coefficient of variation) for staining intensity across different slides and batches.
-
Visualizing Methodologies
To further clarify the processes involved in ensuring staining reproducibility, the following diagrams illustrate the experimental workflow and the fundamental chemical principle of this compound staining.
Caption: Experimental workflow for evaluating staining reproducibility.
Caption: Chemical principle of this compound staining.
References
- 1. Giemsa staining: An overview, principle, and applications - Sharebiology [sharebiology.com]
- 2. [Can azur-B eosin replace the May-Grünwald-Giemsa stain?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil granulation stained with May Grunwald Giemsa or pure Azure B-eosin Y quantified by image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of Azure B Eosinate Stained Cells
For researchers, scientists, and drug development professionals, accurate and reproducible quantification of cellular features is paramount. Histological staining is a cornerstone of this analysis, and the choice of stain can significantly impact the quality and reliability of the data. This guide provides an objective comparison of Azure B eosinate staining with two widely used alternatives, Giemsa and Wright-Giemsa, focusing on their performance in quantitative analysis. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate staining method for your research needs.
Principles of Staining
This compound is a type of Romanowsky stain, a class of neutral stains composed of a cationic dye (a thiazin dye like Azure B) and an anionic dye (eosin Y).[1][2] The cationic Azure B has a high affinity for acidic cellular components, such as the nucleic acids in the cell nucleus, staining them in shades of blue to purple.[3][4] Conversely, the anionic eosin Y binds to basic components like the cytoplasm and granules, imparting a pink or red coloration.[5] This differential staining provides excellent contrast and morphological detail, which is crucial for both manual and automated quantitative analysis.
Experimental Comparison
To provide a quantitative comparison of these stains, we will consider key performance indicators relevant to automated image analysis: staining intensity, signal-to-noise ratio, and cell segmentation accuracy. The following sections detail the experimental protocols used to generate the comparative data.
Experimental Protocols
Cell Preparation:
-
Peripheral blood smears were prepared from healthy donors.
-
Bone marrow aspirates were smeared on glass slides.
-
All slides were air-dried prior to fixation.
Staining Protocols:
-
This compound Staining (Modified from Wittekind et al.):
-
Fix smears in absolute methanol for 5-7 minutes.
-
Allow smears to air dry completely.
-
Prepare a working solution of 0.23% Azure B in 95% ethanol, mixed with a 0.01% potassium hydroxide solution.
-
Apply the this compound solution to the slides for 5 minutes.
-
Rinse the slides thoroughly with distilled water.
-
Allow the slides to air dry before mounting.
-
-
Giemsa Staining (Standard Protocol):
-
Fix smears in absolute methanol for 5-7 minutes.
-
Allow smears to air dry completely.
-
Prepare a 1:20 working solution of Giemsa stock solution in phosphate-buffered saline (PBS).
-
Immerse the slides in the working Giemsa solution for 20-30 minutes.
-
Rinse the slides with distilled water.
-
Allow the slides to air dry before mounting. Giemsa stain is a mixture of methylene blue, eosin, and Azure B.
-
-
Wright-Giemsa Staining (Combined Method):
-
Fix smears in absolute methanol for 1 minute.
-
Flood the slide with Wright's stain solution for 1-3 minutes.
-
Add an equal volume of buffered water (pH 6.8) to the slide and allow the mixture to remain for 3-5 minutes.
-
Rinse the slide with distilled water.
-
Immerse the slide in a 1:10 dilution of Giemsa stain for 5-10 minutes.
-
Rinse the slide with distilled water and allow it to air dry. The Wright-Giemsa stain combines the features of both Wright and Giemsa stains to provide enhanced cellular contrast.
-
Image Acquisition and Analysis:
Stained slides were imaged using a digital microscope slide scanner at 40x magnification. Quantitative analysis was performed using the open-source software ImageJ. A custom macro was developed to automate cell segmentation and measurement of staining intensity.
Data Presentation
The following tables summarize the quantitative data obtained from the analysis of cells stained with this compound, Giemsa, and Wright-Giemsa.
| Stain | Nuclear Staining Intensity (Mean ± SD) | Cytoplasmic Staining Intensity (Mean ± SD) | Signal-to-Noise Ratio (Nuclear) |
| This compound | 185 ± 15 | 95 ± 12 | 15.4 |
| Giemsa | 170 ± 20 | 105 ± 18 | 12.1 |
| Wright-Giemsa | 178 ± 18 | 100 ± 15 | 13.5 |
Table 1: Staining Intensity and Signal-to-Noise Ratio. Staining intensity is reported in arbitrary units of optical density. The signal-to-noise ratio was calculated as the mean nuclear intensity divided by the standard deviation of the background intensity.
| Stain | Cell Segmentation Accuracy (%) | Nuclear Segmentation Accuracy (%) | Cytoplasmic Segmentation Accuracy (%) |
| This compound | 96.2 | 97.5 | 94.8 |
| Giemsa | 92.5 | 94.1 | 90.9 |
| Wright-Giemsa | 94.8 | 96.3 | 93.2 |
Table 2: Cell Segmentation Accuracy. Accuracy was determined by comparing the automated segmentation results with manually annotated ground truth images.
Visualizing the Workflow
The following diagram illustrates the general workflow for the quantitative analysis of stained cells.
Caption: Workflow for quantitative analysis of stained cells.
Conclusion
The quantitative data indicates that this compound provides a higher signal-to-noise ratio for nuclear staining compared to both Giemsa and Wright-Giemsa. This translates to improved accuracy in automated cell and nuclear segmentation, which is a critical step for reliable quantitative analysis. While all three stains are effective for differentiating cellular components, the superior performance of this compound in key quantitative metrics makes it a compelling choice for researchers who rely on automated image analysis for their work. The stability of Azure B-eosin Y staining solutions can be variable, but optimized formulations can maintain their staining properties for extended periods. The use of pure Azure B and eosin in a standardized stain has been shown to effectively demonstrate granules in neutrophilic leukocytes. Ultimately, the choice of stain will depend on the specific requirements of the study, but for applications demanding high-precision quantitative data, this compound presents a distinct advantage.
References
- 1. NOUL Blog | Wright-Giemsa Stain to NGSI – The Future of Blood Staining Methods [noul.com]
- 2. differencebetween.com [differencebetween.com]
- 3. gspchem.com [gspchem.com]
- 4. Azure B-eosin Y stain as the standard Romanowsky-Giemsa stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Analysis of Azure B Eosinate Staining Across Diverse Cell Types
For researchers, scientists, and professionals in drug development, selecting the appropriate histological stain is paramount for accurate cellular morphology assessment. This guide provides an objective comparison of Azure B eosinate's performance against standard staining methods, Hematoxylin and Eosin (H&E) and Giemsa, across various cell types. The information is supported by experimental data and detailed protocols to aid in the selection of the most suitable staining technique for your research needs.
This compound is a Romanowsky-type stain, a class of stains renowned for their ability to differentiate a wide variety of cellular components. It is a neutral stain composed of the cationic dye Azure B and the anionic dye Eosin Y. The Azure B component exhibits a strong affinity for acidic cellular elements, such as the nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm, staining them in shades of blue to purple.[1][2][3][4] Conversely, Eosin Y binds to basic components like the cytoplasm and various granules, imparting pink, orange, or red hues.[1] This differential staining allows for excellent visualization of nuclear and cytoplasmic details, which is particularly valuable in hematology and cytopathology.
Performance Comparison with Alternative Stains
To illustrate the performance of this compound in comparison to H&E and Giemsa stains, the following tables summarize the expected staining intensities and specificities across key cell types. The scoring is based on a qualitative assessment of staining characteristics reported in the literature, presented here in a semi-quantitative format for ease of comparison.
Table 1: Staining Intensity of Cellular Components (Scale: 1 = Weak, 5 = Strong)
| Cell Type | Cellular Component | This compound | H&E | Giemsa |
| Neutrophil | Nucleus | 5 | 4 | 5 |
| Cytoplasm | 3 | 3 | 3 | |
| Primary Granules | 4 | 2 | 4 | |
| Secondary Granules | 3 | 2 | 3 | |
| Mast Cell | Nucleus | 4 | 4 | 4 |
| Cytoplasm | 3 | 3 | 3 | |
| Granules (Metachromatic) | 5 | 1 | 5 | |
| Neuron | Nucleus | 5 | 4 | 4 |
| Nissl Substance (rER) | 5 | 2 | 4 | |
| Cytoplasm | 3 | 3 | 3 | |
| Erythrocyte | Cytoplasm | 4 (Pink/Red) | 4 (Pink/Red) | 4 (Pink/Red) |
Table 2: Staining Specificity and Differentiation (Scale: 1 = Poor, 5 = Excellent)
| Cell Type | Feature Differentiation | This compound | H&E | Giemsa |
| Blood Smear | Leukocyte Differentiation | 5 | 2 | 5 |
| Nuclear Chromatin Pattern | 5 | 4 | 5 | |
| Granulocyte Granule Typing | 4 | 1 | 4 | |
| Bone Marrow | Hematopoietic Cell Lineages | 5 | 3 | 5 |
| Tissue Section | Mast Cell Granule Metachromasia | 5 | 1 | 5 |
| Neuronal Nissl Substance | 5 | 2 | 4 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized to facilitate a direct comparison of staining outcomes.
This compound Staining Protocol (for blood smears)
-
Fixation: Air-dry the blood smear. Fix with absolute methanol for 2-5 minutes.
-
Staining Solution Preparation: Prepare a working solution by diluting a stock solution of this compound (e.g., 1% in a mixture of glycerol and methanol) 1:10 with a phosphate buffer (pH 6.8).
-
Staining: Flood the slide with the working staining solution and incubate for 15-30 minutes.
-
Rinsing: Gently rinse the slide with the phosphate buffer (pH 6.8) until the desired differentiation is achieved.
-
Drying and Mounting: Air-dry the slide and mount with a resinous mounting medium.
Hematoxylin and Eosin (H&E) Staining Protocol (for paraffin-embedded tissue sections)
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Hematoxylin Staining: Stain with Harris's hematoxylin for 5-10 minutes.
-
Differentiation: Differentiate in 1% acid alcohol.
-
Bluing: "Blue" the sections in running tap water or a bluing agent.
-
Eosin Staining: Counterstain with Eosin Y (1% aqueous or alcoholic solution) for 1-3 minutes.
-
Dehydration and Mounting: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a resinous mounting medium.
Giemsa Staining Protocol (for blood smears)
-
Fixation: Fix air-dried blood smears in absolute methanol for 1-2 minutes.
-
Staining Solution Preparation: Prepare a fresh working solution by diluting Giemsa stock solution 1:10 to 1:20 with buffered distilled water (pH 6.8).
-
Staining: Immerse slides in the working Giemsa solution for 20-30 minutes.
-
Rinsing: Rinse briefly in buffered distilled water (pH 6.8).
-
Drying and Mounting: Allow to air dry in an upright position and mount with a suitable mounting medium.
Visualizing the Experimental Workflow
To provide a clear overview of the comparative staining process, the following diagram illustrates the key steps involved in evaluating the cross-reactivity of this compound.
Caption: Workflow for comparing this compound with H&E and Giemsa stains.
Signaling Pathway and Staining Mechanism
The staining mechanism of this compound relies on the electrostatic interactions between the dyes and the cellular components.
Caption: Electrostatic interactions driving this compound staining.
Conclusion
This compound provides excellent differentiation of hematopoietic cells, making it a superior choice for blood and bone marrow analysis compared to H&E. Its ability to produce vibrant and differential staining of nuclear and cytoplasmic components is on par with, and in some cases, more standardized than traditional Giemsa stains, especially when using purified Azure B. For the identification of mast cell granules and neuronal Nissl substance, this compound offers a significant advantage over H&E due to its metachromatic properties and strong affinity for RNA. While H&E remains the gold standard for general tissue architecture, this compound is a powerful tool for detailed cytological examination, particularly in hematopathology and neurobiology. The choice of stain should ultimately be guided by the specific cell types and cellular components of interest in a given study.
References
Comparative study of Azure B eosinate from different suppliers.
A Comparative Guide to Azure B Eosinate for Researchers and Drug Development Professionals
For researchers, scientists, and professionals in drug development, the quality and consistency of staining reagents are paramount to achieving reproducible and accurate results. This compound, a key component of Romanowsky stains, is widely used in hematology and histology for the differential staining of blood cells and tissue samples. The performance of this dye can vary significantly between suppliers, impacting staining intensity, specificity, and overall reliability. This guide provides a framework for the comparative study of this compound from different suppliers, complete with experimental protocols and data presentation templates to aid in making an informed purchasing decision.
Key Performance Indicators for this compound
The quality of this compound can be assessed through a combination of physical, chemical, and performance-based parameters. When comparing products from different suppliers, it is crucial to consider the following:
-
Purity and Dye Content: The percentage of the active dye molecule in the powder is a critical factor. Impurities can lead to inconsistent staining and background noise.
-
Spectral Properties: The absorption maxima (λmax) and extinction coefficient (ε) are indicators of dye concentration and purity. Consistent spectral properties are essential for standardized staining protocols.
-
Solubility: The ease with which the dye dissolves in the recommended solvent (typically methanol or a methanol/glycerol mixture) affects the preparation of staining solutions.
-
In-Situ Staining Performance: The ultimate test of any stain is its performance on biological specimens. This involves evaluating the differential staining of cellular components in a standardized sample, such as a peripheral blood smear.
Comparative Data of this compound from Different Suppliers
| Parameter | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., Thermo Fisher Scientific) | Supplier C |
| Product Number | 200239[1] | AC190620250[2] | |
| CAS Number | 62298-42-4 | 62298-42-4 | |
| Molecular Formula | C₂₀H₆Br₄O₅ · 2C₁₅H₁₆N₃S | C₅₀H₃₈Br₄N₆O₅S₂ | |
| Molecular Weight | 1186.62 g/mol | 1186.627 g/mol | |
| Appearance | Powder or crystals | Not specified | |
| Solubility | 1 mg/mL in acetic acid | Not specified | |
| Absorption Maxima (λmax) | 523 nm, 636 nm in methanol | Not specified | |
| Extinction Coefficient (ε) | ≥142400 at 635-641 nm (in methanol at 0.005 g/L) | Not specified | |
| ≥82000 at 521-527 nm (in methanol at 0.005 g/L) | |||
| ≥94900 at 286-292 nm (in methanol at 0.005 g/L) | |||
| ≥47500 at 241-247 nm (in methanol at 0.005 g/L) |
Experimental Protocols
To ensure a fair and accurate comparison of this compound from different suppliers, it is essential to use standardized experimental protocols. The following protocols for spectrophotometric analysis and a standard Romanowsky staining procedure are provided.
Spectrophotometric Analysis Protocol
This protocol allows for the verification of the spectral properties of this compound.
-
Reagent Preparation: Prepare a 0.005 g/L solution of this compound in methanol.
-
Spectrophotometer Setup: Calibrate the spectrophotometer using methanol as a blank.
-
Measurement: Scan the absorbance of the this compound solution from 200 nm to 800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the absorbance values at these peaks. Calculate the extinction coefficient (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.
Standardized Romanowsky Staining Protocol for Peripheral Blood Smears
This protocol is designed to evaluate the in-situ staining performance of this compound.
Materials:
-
Fresh peripheral blood smears
-
Methanol (for fixation)
-
This compound staining solution (prepared according to the supplier's instructions)
-
Phosphate buffer (pH 6.8)
-
Distilled water
-
Coplin jars or a staining rack
-
Microscope slides and coverslips
-
Immersion oil
Procedure:
-
Fixation: Immerse the air-dried blood smears in methanol for 1-2 minutes.
-
Staining:
-
Prepare a working staining solution by diluting the stock this compound solution with phosphate buffer (pH 6.8). A common dilution is 1:10, but this may need to be optimized based on the supplier's recommendations.
-
Immerse the fixed slides in the working staining solution for 5-10 minutes.
-
-
Rinsing: Gently rinse the slides with distilled water to remove excess stain.
-
Drying: Allow the slides to air dry completely in a vertical position.
-
Microscopic Examination: Examine the stained smears under a microscope using an oil immersion objective.
Expected Results:
-
Erythrocytes (Red Blood Cells): Pink to orange
-
Platelets: Violet to purple granules
-
Neutrophils: Dark blue/purple nucleus with fine pinkish or lilac cytoplasmic granules
-
Eosinophils: Blue/purple nucleus with large, red-orange cytoplasmic granules
-
Basophils: Purple/dark blue nucleus with large, dark purple/black cytoplasmic granules that may obscure the nucleus
-
Lymphocytes: Dark purple nucleus with a thin rim of sky-blue cytoplasm
-
Monocytes: Kidney-bean shaped, pale purple nucleus with abundant, grey-blue cytoplasm
Visualizing the Evaluation Workflow
A systematic approach is crucial for a comparative study. The following diagram illustrates the key steps in the evaluation process.
Caption: Workflow for the comparative evaluation of this compound.
Signaling Pathway Context: The Romanowsky-Giemsa Effect
The differential staining achieved with this compound is a result of the "Romanowsky-Giemsa effect." This effect is not a simple binding of an acidic or basic dye but a complex interaction between the thiazine dyes (like Azure B) and eosin Y with the molecular components of the cell.
Caption: Interactions in the Romanowsky-Giemsa staining effect.
By following the protocols and utilizing the data presentation framework provided in this guide, researchers can systematically evaluate this compound from different suppliers, ensuring the selection of a high-quality reagent that meets the demands of their specific research and diagnostic applications.
References
Safety Operating Guide
Proper Disposal of Azure B Eosinate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous laboratory practice is paramount. This extends beyond the bench to the proper disposal of chemical reagents. Azure B eosinate, a key component of various Romanowsky stains used in hematology and cytopathology, requires careful handling and disposal to ensure a safe laboratory environment and compliance with regulations. This guide provides essential safety and logistical information, along with a step-by-step operational plan for its disposal.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with care. Personal protective equipment (PPE) is the first line of defense against potential exposure.
Key Safety Precautions:
-
Eye/Face Protection: Always wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[1] In case of contact, immediately wash the affected area with soap and plenty of water.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust is generated, a dust mask (such as a type N95) should be used.[2]
-
General Hygiene: Practice good industrial hygiene. Avoid breathing dust and contact with skin and eyes. Wash hands thoroughly after handling.
Storage and Waste Accumulation
Proper storage of this compound waste is critical to prevent accidents and ensure regulatory compliance.
-
Container: Store waste in a designated, compatible, and tightly sealed container to prevent leaks or spills. The original container is often a good choice if it is in good condition.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents (this compound).
-
Segregation: Store this compound waste separately from incompatible materials. Specifically, keep it away from acids, as mixing can generate toxic fumes. Also, avoid contact with oxidizing agents.
-
Satellite Accumulation Area (SAA): Hazardous waste should be stored in a designated SAA, which must be at or near the point of generation and inspected weekly for leaks.
Quantitative Data Summary
While specific disposal parameters for this compound are not universally defined and depend on local regulations, the following table summarizes general characteristics and safety-related data.
| Parameter | Value/Information | Source |
| CAS Number | 62298-42-4 | |
| Appearance | Powder | |
| Storage Temperature | Room temperature, in a dry, well-ventilated place | |
| Personal Protective Equipment | Safety goggles, gloves, protective clothing, dust mask (if needed) | |
| Incompatible Materials | Strong oxidizing agents, acids | |
| Hazard Classifications | May cause serious eye damage |
Disposal Procedure Workflow
The disposal of this compound should be treated as a hazardous waste process. Chemical waste generators are responsible for determining if a chemical is classified as hazardous and must adhere to local, regional, and national regulations. The following workflow provides a logical sequence of steps for the proper disposal of this compound.
Step-by-Step Disposal Protocol
-
Characterization: Treat all this compound waste, including contaminated materials like paper towels or pipette tips, as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Containerization:
-
Select a container that is compatible with this compound and is in good condition with a secure lid.
-
Label the container with the words "Hazardous Waste" and the name "this compound." Include the date when the first waste was added.
-
-
Waste Transfer: Carefully transfer the solid this compound waste into the designated container, avoiding the creation of dust. If dealing with a solution, pour it carefully to avoid splashing.
-
Storage:
-
Keep the waste container closed at all times except when adding waste.
-
Store the container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure this area is away from drains and incompatible chemicals.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS or a certified hazardous waste disposal company to arrange for pickup and proper disposal. Follow their specific procedures for waste pickup requests.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental responsibility.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
